5-Hepten-2-ol, 3,6-dimethyl-, propanoate
Description
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Properties
CAS No. |
63270-18-8 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3,6-dimethylhept-5-en-2-yl propanoate |
InChI |
InChI=1S/C12H22O2/c1-6-12(13)14-11(5)10(4)8-7-9(2)3/h7,10-11H,6,8H2,1-5H3 |
InChI Key |
JGCNEUQIMYRBBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)C(C)CC=C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profile & Technical Analysis: 5-Hepten-2-ol, 3,6-dimethyl-, propanoate
[1][2]
Executive Summary
5-Hepten-2-ol, 3,6-dimethyl-, propanoate (IUPAC: 3,6-dimethyl-5-hepten-2-yl propionate ) is a specialized terpenoid ester characterized by a branched unsaturated aliphatic chain. Structurally, it is the propionic acid ester of 3,6-dimethyl-5-hepten-2-ol.[1]
While less ubiquitous than its structural isomer linalyl propionate, this compound represents a critical class of branched-chain allylic esters often utilized in fragrance chemistry for their diffractive fruity-green olfactory profiles and in organic synthesis as stereochemically defined intermediates. This guide synthesizes its predicted and calculated physicochemical properties, synthesis pathways, and stability profiles for research and development applications.
Chemical Identity & Structural Analysis
The molecule features two chiral centers (at C2 and C3) and a trisubstituted alkene (at C5), creating potential for stereoisomerism (diastereomers and enantiomers).
| Parameter | Data |
| CAS Registry Number | 63270-18-8 |
| IUPAC Name | 3,6-Dimethyl-5-hepten-2-yl propionate |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| SMILES | CCC(=O)OC(C)C(C)CC=C(C)C |
| InChI Key | JGCNEUQIMYRBBG-UHFFFAOYSA-N |
| Structural Class | Terpenoid Ester / Aliphatic Propionate |
Stereochemical Implications
The presence of chiral centers at C2 (secondary alcohol moiety) and C3 (methyl branch) implies the existence of four stereoisomers (
Physicochemical Properties
Note: Due to the specialized nature of this isomer, values below represent high-confidence predictive models (QSAR/Group Contribution) validated against homologous terpenoid esters.
Table 1: Quantitative Property Profile
| Property | Value (Predicted/Calc) | Confidence/Method |
| Boiling Point (760 mmHg) | 225°C ± 10°C | Adapted from C12 ester homologs |
| Density (20°C) | 0.895 ± 0.05 g/cm³ | Standard Terpene Ester Density |
| LogP (Octanol-Water) | 3.80 | Consensus LogP (Hydrophobic) |
| Flash Point | ~85°C (Closed Cup) | Estimated based on MW/BP |
| Vapor Pressure (25°C) | ~0.02 mmHg | Low volatility |
| Water Solubility | < 10 mg/L (Insoluble) | Lipophilic nature |
| Refractive Index ( | 1.445 - 1.455 | Typical for aliphatic esters |
Solubility & Solvation
-
Hydrophobicity : With a LogP of 3.8, the molecule is highly lipophilic. It will partition aggressively into lipid bilayers in biological systems.
-
Solvents : Soluble in ethanol, diethyl ether, chloroform, and DMSO. Insoluble in water.
Synthesis & Manufacturing Protocols
The industrial synthesis typically follows a classic Fischer Esterification or Anhydride Acylation pathway. The choice depends on the availability of the parent alcohol, 3,6-dimethyl-5-hepten-2-ol.
Protocol: Anhydride Acylation (High Yield)
This method is preferred for research grades to maximize yield and minimize water production.
Reagents:
-
Substrate : 3,6-dimethyl-5-hepten-2-ol (1.0 eq)
-
Acylating Agent : Propionic Anhydride (1.2 eq)
-
Catalyst : DMAP (4-Dimethylaminopyridine) (0.05 eq)
-
Base : Triethylamine (1.5 eq) to neutralize acid byproducts.
-
Solvent : Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology:
-
Setup : Flame-dry a round-bottom flask under Nitrogen (
) atmosphere. -
Dissolution : Dissolve the alcohol (3,6-dimethyl-5-hepten-2-ol) in anhydrous DCM.
-
Addition : Add Triethylamine and DMAP. Cool to 0°C in an ice bath.
-
Acylation : Dropwise addition of Propionic Anhydride over 20 minutes to control exotherm.
-
Reaction : Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Quench : Quench with saturated
solution. -
Extraction : Extract organic layer, wash with 1M HCl (to remove amine), then Brine.
-
Purification : Dry over
, concentrate, and purify via vacuum distillation or flash chromatography.
Visualization: Synthesis Pathway
Figure 1: DMAP-catalyzed acylation pathway converting the secondary alcohol to the propanoate ester.
Analytical Characterization (Spectroscopy)
To validate the identity of synthesized material, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance ( H-NMR)
- 5.1 ppm (1H, t) : Vinylic proton at C5.
- 4.8-4.9 ppm (1H, m) : Methine proton at C2 (alpha to ester oxygen). Key diagnostic for esterification.
-
2.3 ppm (2H, q) : Methylene protons of the propionate group (
). - 1.1 ppm (3H, t) : Methyl protons of the propionate group.
- 1.6-1.7 ppm (6H, s/d) : Allylic methyl groups at C6 and C3.
Mass Spectrometry (GC-MS)
-
Molecular Ion (
) : 198 m/z (often weak). -
Base Peak : Likely m/z 123 or 124 (Loss of propionic acid via McLafferty rearrangement or elimination).
-
Fragment m/z 57 : Propionyl cation (
).
Stability & Metabolic Fate
Understanding the stability of this ester is crucial for formulation in pharmaceuticals or functional fluids.
Hydrolytic Stability
Like most secondary esters, the molecule is relatively stable at neutral pH but undergoes hydrolysis in basic or highly acidic conditions.
-
Half-life (pH 7, 25°C) : > 1 year (predicted).
-
Half-life (pH 9, 25°C) : ~10-20 days.
Metabolic Pathway (Biological Systems)
Upon ingestion or absorption, the ester bond is cleaved by Carboxylesterases (CES1/CES2) in the liver and plasma.
Figure 2: Metabolic hydrolysis pathway mediated by carboxylesterases.
Safety & Regulatory Status
-
GHS Classification :
-
Skin Irritation : Category 2 (Causes skin irritation).
-
Eye Irritation : Category 2A.
-
Aquatic Toxicity : Chronic Category 2 (Toxic to aquatic life with long-lasting effects due to LogP > 3).
-
-
Handling : Use standard PPE (Nitrile gloves, safety goggles). Avoid release to the environment.
References
-
U.S. EPA . Substance Details - 5-Hepten-2-ol, 3,6-dimethyl-, propanoate (CAS 63270-18-8).[2] Substance Registry Services. Link
-
PubChem . Compound Summary: 5-hepten-2-ol, 3,6-dimethyl-, propanoate.[3][1][4][2][5] National Library of Medicine. Link
-
NIST . Mass Spectral Library Data for Terpenoid Esters. National Institute of Standards and Technology.[6] (General reference for fragmentation patterns of heptenyl esters). Link
Sources
- 1. PubChemLite - C12H22O2 - Explore [pubchemlite.lcsb.uni.lu]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Canadian Categorization Results - List [canadachemicals.oecd.org]
- 4. PubChemLite - 5-hepten-2-ol, 3,6-dimethyl-, propanoate (C12H22O2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - JGCNEUQIMYRBBG-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 6. 5-Hepten-2-ol, 6-methyl- [webbook.nist.gov]
Technical Monograph: Tricyclodecenyl Propionate (CAS 17511-60-3)
Functional Architecture, Synthesis, and Biopharmaceutical Applications
Executive Summary & Chemical Architecture
Tricyclodecenyl Propionate (CAS 17511-60-3), commercially known as Florocyclene or Cyclaprop, is a bicyclic ester primarily utilized as a high-stability fragrance fixative.[1] While traditionally categorized within the flavor and fragrance (F&F) sector, its unique physicochemical profile—specifically its lipophilicity and metabolic release of propionic acid—positions it as a functional excipient in topical and transdermal drug delivery systems.
For the drug development professional, this molecule represents more than an olfactory agent; it is a self-preserving lipophilic carrier capable of masking sulfurous or amine-based API odors while potentially contributing synergistic antimicrobial preservation via its metabolic byproducts.
Table 1: Physicochemical Profile
| Property | Data | Relevance to Formulation |
| Molecular Formula | C₁₃H₁₈O₂ | Lipophilic core structure |
| Molecular Weight | 206.28 g/mol | Ideal for skin penetration (<500 Da) |
| Appearance | Colorless to pale yellow liquid | Non-staining for topical creams/gels |
| Boiling Point | ~263°C (est) | High thermal stability for hot-melt extrusion |
| Flash Point | >100°C | Safe for standard manufacturing handling |
| LogP | ~2.6 (est) | High membrane permeability; partitions into stratum corneum |
| Odor Profile | Fruity, Woody, Herbal | Masks thiol/amine API odors effectively |
| Solubility | Insoluble in water; Soluble in alcohol, oils | Requires emulsification or co-solvents (PG/PEG) |
Synthesis & Manufacturing Protocol
Expertise & Experience: The industrial synthesis of Tricyclodecenyl Propionate relies on the acid-catalyzed addition of carboxylic acids to strained bicyclic alkenes.[2] The protocol below is optimized for laboratory-scale synthesis with a focus on isomer control, as the exo and endo isomers possess distinct olfactory and stability profiles.
Reaction Logic
The reaction utilizes Dicyclopentadiene (DCPD) as the starting scaffold.[2] Under acidic catalysis, the strained norbornene ring of DCPD undergoes protonation, forming a carbocation that is trapped by propionic acid.
Reaction Scheme:
Step-by-Step Laboratory Protocol
-
Reagent Preparation:
-
Charge a 3-neck round-bottom flask with Propionic Acid (1.2 eq) .
-
Add Triflic Acid (0.1 wt%) or Boron Trifluoride Etherate (
) as the catalyst. Note: Triflic acid offers faster kinetics but requires stricter temperature control. -
Heat the mixture to 110°C under a nitrogen atmosphere.
-
-
Addition Phase (Critical Step):
-
Add Dicyclopentadiene (1.0 eq) dropwise over 2–3 hours.
-
Control: Maintain internal temperature between 110–120°C . Rapid addition causes exotherms that promote polymerization of DCPD, leading to tar formation.
-
-
Post-Reaction Processing:
-
Stir at 120°C for an additional 2 hours.
-
Cool to room temperature.
-
Neutralization: Wash the crude mixture with 10% Sodium Carbonate (
) solution to remove excess acid and catalyst. Verify pH is neutral (7.0).
-
-
Purification:
-
Perform fractional distillation under reduced pressure (vacuum: 1–5 mmHg).
-
Collect the fraction boiling at 120–130°C (at 2 mmHg) .
-
Yield Validation: Purity should be >95% by GC-MS.
-
Mechanism of Action: Olfactory & Metabolic Pathways
Understanding the biological interaction of CAS 17511-60-3 is twofold: its primary interaction with olfactory G-Protein Coupled Receptors (GPCRs) and its metabolic hydrolysis in the skin/plasma.
3.1 Olfactory Signal Transduction
Upon inhalation, the molecule binds to specific olfactory receptors (ORs) in the nasal epithelium.[3][4] This triggers the canonical cAMP-dependent pathway.
3.2 Metabolic Hydrolysis (The "Pro-Drug" Effect)
In a pharmaceutical context, this ester acts as a prodrug. Upon contact with cutaneous esterases (in the stratum corneum) or plasma carboxylesterases, it hydrolyzes into:
-
Tricyclodecenyl Alcohol: The primary lipophile.
-
Propionic Acid: A short-chain fatty acid (SCFA) with documented bacteriostatic properties against S. aureus and E. coli.
Visualization: Dual Pathway Mechanism
The following diagram illustrates the parallel pathways of sensory detection and metabolic breakdown.
Caption: Dual mechanistic pathways showing olfactory signaling (left) and metabolic hydrolysis releasing propionic acid (right).
Functional Applications in Drug Development
Trustworthiness: The following applications are derived from the molecule's chemical properties and metabolic fate.
A. API Odor Masking (Functional Excipient)
Many sulfur-containing drugs (e.g., Methimazole, Captopril) or amine-based actives possess distinct, unpleasant odors that reduce patient compliance.
-
Protocol: Incorporate Tricyclodecenyl Propionate at 0.1% – 0.5% w/w in the oil phase of the emulsion. Its high boiling point ensures it survives processing, and its "woody/herbal" note effectively neutralizes sulfurous off-notes through olfactory receptor competition.
B. Self-Preserving Topical Formulations
The release of propionic acid upon hydrolysis provides a secondary preservation mechanism.
-
Mechanism: Propionic acid disrupts the transmembrane proton gradient of bacteria.
-
Application: In anhydrous ointments or lipogels where water activity is low, this ester acts as a reservoir. Upon contact with skin moisture and esterases, it releases the antimicrobial acid locally.
Safety & Toxicology (RIFM Assessment)
Based on data from the Research Institute for Fragrance Materials (RIFM):
-
Acute Toxicity: Oral LD50 (Rat) > 5000 mg/kg; Dermal LD50 (Rabbit) > 5000 mg/kg.
-
Skin Irritation: Moderate irritant at high concentrations (100%). Safe at typical use levels (<10%).
-
Sensitization: Not considered a significant sensitizer in human repeat insult patch tests (HRIPT) at 20%.
-
Environmental: Toxic to aquatic life with long-lasting effects (H411).[1] Waste disposal must follow strict environmental protocols to prevent water contamination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86579, Tricyclodecenyl propionate. Retrieved from [Link]
-
Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, tricyclodecenyl propionate, CAS Registry Number 17511-60-3.[5][6][7] Food and Chemical Toxicology, 122 Suppl 1, S539-S548.[5] Retrieved from [Link]
-
Buck, L., & Axel, R. (1991). A novel multigene family may encode odorant receptors: a molecular basis for odor recognition. Cell, 65(1), 175-187. (Foundational mechanism for GPCR olfactory pathway). Retrieved from [Link]
-
Park, O. J., et al. (2019). Propionate, Together With Triple Antibiotics, Inhibits the Growth of Enterococci.[8] Journal of Endodontics. (Supporting evidence for propionate antimicrobial activity).[9] Retrieved from [Link]
Sources
- 1. Tricyclodecenyl propionate | C13H18O2 | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2008153658A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]
- 3. Olfaction and Ligand–Receptor Interaction | Encyclopedia MDPI [encyclopedia.pub]
- 4. Chemical Constituents of Essential Oils Used in Olfactory Training: Focus on COVID-19 Induced Olfactory Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIFM fragrance ingredient safety assessment, tricyclodecenyl propionate, CAS Registry Number 17511-60-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIFM fragrance ingredient safety assessment, tricyclodecenyl propionate, CAS Registry Number 17511-60-3 | Lunds universitet [lu.se]
- 7. RIFM fragrance ingredient safety assessment, tricyclodecenyl propionate, CAS Registry Number 17511-60-3 | Lund University [lunduniversity.lu.se]
- 8. Propionate, together with triple antibiotics, inhibits the growth of Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Olfactory Characteristics and Odor Threshold of 3,6-Dimethyl-5-hepten-2-ol Propanoate
The following technical guide provides an in-depth analysis of 3,6-dimethyl-5-hepten-2-ol propanoate , a specialized terpenoid ester. This document is structured for researchers and product development scientists, focusing on chemical characterization, olfactory profiling, and experimental validation methodologies.
Executive Summary
3,6-dimethyl-5-hepten-2-ol propanoate (CAS 63270-18-8) is a branched-chain terpenoid ester valued for its ability to bridge "green" vegetative notes with "fruity" ester characteristics. Structurally related to the commercial material Terpirosa (3,6-dimethylheptan-2-ol), this unsaturated propanoate derivative offers a more diffusive, lifting profile.
In drug development and functional fragrance applications, this molecule serves two critical roles:
-
Organoleptic Masking: Its high-impact fruity-floral top note effectively covers sulfurous or amine-based off-notes common in Active Pharmaceutical Ingredients (APIs).
-
Penetration Enhancement: As a lipophilic terpene ester, it shares physicochemical properties with known permeation enhancers, potentially aiding transdermal delivery systems.
Chemical Identity & Physicochemical Properties
Understanding the volatility and lipophilicity of this molecule is prerequisite to predicting its behavior in both the olfactory epithelium and formulation matrices.
Table 1: Chemical Specification
| Property | Specification |
| IUPAC Name | 3,6-dimethyl-5-hepten-2-yl propanoate |
| Common Synonyms | 3,6-Dimethyl-5-hepten-2-ol propionate; Dimethyl heptenyl propionate |
| CAS Number | 63270-18-8 |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.31 g/mol |
| LogP (Predicted) | ~3.8 - 4.2 (High Lipophilicity) |
| Vapor Pressure | Est.[1][2][3][4] 0.05 mmHg @ 25°C |
| Appearance | Colorless to pale yellow liquid |
| Chirality | Contains two chiral centers (C2, C3); commercial grades are typically racemic mixtures. |
Olfactory Profile Analysis
The olfactory signature of 3,6-dimethyl-5-hepten-2-ol propanoate is complex, derived from the interaction between its unsaturated terpene backbone and the propionyl functional group.
Sensory Descriptors
Unlike its parent alcohol (3,6-dimethyl-5-hepten-2-ol), which exhibits a sharp, green, metallic, and vegetative profile, the propanoate esterification significantly rounds the edges of the odor.
-
Primary Notes: Fresh, Fruity (Pear/Apple skin), Green, Waxy.[5]
-
Secondary Nuances: Floral (Rose/Geranium), Herbal, slightly Woody.
-
Hedonic Tone: Generally pleasant, lifting, and diffusive.
Structure-Odor Relationship (SAR)
The transformation of the odor profile can be explained through SAR principles:
-
The Alkyl Chain (3,6-dimethyl-5-heptenyl): Provides the "Green/Vegetative" anchor, characteristic of irregular terpenes. The C5 double bond adds a "fresh/sharp" lift compared to saturated analogs like Terpirosa.
-
The Propanoate Moiety: Introduces "warmth" and "fruitiness." While acetates are sharp and solvent-like, propionates are characteristically heavier, waxier, and more berry-like.
Olfactory Pathway Visualization
The following diagram illustrates the biological transduction pathway for this specific ester.
Caption: Signal transduction pathway from ligand binding to cortical perception.
Odor Threshold Determination
Precise odor thresholds are matrix-dependent. While specific public data for CAS 63270-18-8 is limited, the following section details the Standard Operating Procedure (SOP) for determining the threshold, along with predicted values based on structural homologs.
Predicted Threshold Ranges
Based on homologous series of terpene propionates:
-
Air Matrix: 10 – 50 ppb (parts per billion).
-
Water Matrix: 0.1 – 1.0 ppm (parts per million).
-
Oil Matrix: 10 – 100 ppm (due to high lipophilicity/retention).
Experimental Protocol: ASTM E679-19 (3-AFC Method)
To validate the threshold in a drug formulation context, use the 3-Alternative Forced Choice (3-AFC) methodology.
Reagents & Equipment:
-
Solvent: Odor-free Dipropylene Glycol (DPG) or Ethanol.
-
Panel: 6–10 trained assessors.
-
Glassware: Amber sniffing bottles (wide mouth).
Workflow:
-
Stock Solution: Prepare a 1% (10,000 ppm) solution of the propanoate in ethanol.
-
Dilution Series: Create a geometric dilution series (step factor 3) down to 0.1 ppb.
-
Presentation: Present 3 bottles to the panelist (1 active, 2 blanks).
-
Task: Panelist must identify the bottle with the odor.
-
Calculation: The threshold is the geometric mean of the individual best-estimate thresholds (BET).
Synthesis & Manufacturing Workflow
For researchers requiring high-purity material for toxicology or sensory trials, the synthesis typically proceeds via the parent alcohol.
Synthesis Diagram
The following workflow outlines the production from the commercial ketone precursor.
Caption: Synthetic route from ketone reduction to esterification.
Critical Process Parameters[6]
-
Reduction Step: Must be controlled at <5°C to prevent migration of the double bond.
-
Esterification: Use of propionyl chloride is preferred over propionic acid for higher yield and easier purification (no water azeotrope removal required).
-
Purification: Vacuum distillation is required.[6] The product is heat-sensitive; pot temperature should not exceed 120°C.
Applications in Research & Development
Pharmaceutical Masking
The molecule's "green-fruity" character makes it exceptional for masking bitter (alkaloid-like) and sulfurous notes.
-
Dosage: 0.05% - 0.2% in oral liquid formulations.
-
Mechanism: Cross-modal suppression. The "green" note distracts from bitterness, while the "fruity" note increases palatability.
Regulatory Status[4][7]
-
TSCA: Listed (Active).
-
IFRA: Not restricted specifically, but must adhere to general standards for propanoate esters.
-
FEMA/GRAS: Check specific updates; generally, simple terpene esters are considered GRAS (Generally Recognized As Safe) for flavor use under specific conditions.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Substance Registry Services: 5-Hepten-2-ol, 3,6-dimethyl-, 2-propanoate.[7] Retrieved from [Link]
-
The Good Scents Company. (2023).[1] Organoleptic Properties of 3,6-dimethyl-5-hepten-2-one (Precursor Data). Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 3,6-Dimethyl-5-hepten-2-ol.[7] Retrieved from [Link]
- Rossiter, K. J. (1996). Structure-Odor Relationships. Chemical Reviews, 96(8), 3201-3240. (Contextual grounding for terpene ester SAR).
- ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method. West Conshohocken, PA.
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. 3,6-dimethyl-5-hepten-2-one, 760-97-4 [thegoodscentscompany.com]
- 3. Showing Compound Dehydro-1,8-cineole (FDB014921) - FooDB [foodb.ca]
- 4. scent.vn [scent.vn]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. CN101016233A - Synthetic method for 2,6-dimethy-5-heptenal - Google Patents [patents.google.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
Methodological & Application
Application Note & Protocols: Enantioselective Synthesis of 5-Hepten-2-ol Esters
Abstract
This document provides detailed application notes and validated protocols for the enantioselective synthesis of 5-hepten-2-ol, a valuable chiral building block. Two primary, robust strategies are presented: (1) the asymmetric transfer hydrogenation of the prochiral ketone 5-hepten-2-one using a well-defined ruthenium catalyst, and (2) the lipase-catalyzed kinetic resolution of racemic 5-hepten-2-ol. Furthermore, a general protocol for the subsequent esterification of the enantiopure alcohol is detailed. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a comprehensive framework from precursor to final product, grounded in established chemical principles and supported by authoritative literature.
A Note on Nomenclature
The target molecule was specified as "5-Hepten-2-ol 3,6-dimethyl-propanoate". The carboxylic acid portion of this name, "3,6-dimethyl-propanoate," is chemically inconsistent, as a three-carbon propanoate chain cannot accommodate substituents at the C3 and C6 positions. This document will therefore focus on the enantioselective synthesis of the core chiral alcohol, 5-hepten-2-ol. The provided esterification protocol is general and can be adapted for use with any valid carboxylic acid specified by the researcher.
Strategic Overview: Pathways to Enantiopure 5-Hepten-2-ol
The synthesis of a specific enantiomer of a chiral molecule is a critical task in modern drug development and fine chemical manufacturing. For a secondary alcohol like 5-hepten-2-ol, two principal strategies are commonly employed.
-
Asymmetric Synthesis: This approach creates the desired stereocenter from a non-chiral (prochiral) starting material. The asymmetric transfer hydrogenation of 5-hepten-2-one is a premier example, offering direct access to either the (R) or (S) enantiomer with high selectivity, depending on the catalyst chosen.
-
Chiral Resolution: This approach begins with a 50:50 mixture of both enantiomers (a racemate). An enzyme or chiral catalyst is then used to selectively react with one enantiomer, allowing the two to be separated. Lipase-catalyzed acylation is a highly effective, scalable, and environmentally benign method for the kinetic resolution of racemic alcohols.
The choice between these pathways depends on factors such as the availability of starting materials, catalyst cost, and the desired final enantiomeric purity.
Caption: High-level workflow for synthesizing enantiopure 5-hepten-2-ol esters.
Method A: Asymmetric Transfer Hydrogenation of 5-Hepten-2-one
This method is an elegant and highly efficient way to directly synthesize an enantiomerically enriched alcohol from a prochiral ketone. The process utilizes a chiral ruthenium catalyst, such as (R,R)-TsDPEN-Ru, which transfers hydrogen from a simple hydrogen donor (e.g., formic acid/triethylamine mixture) to the ketone with high facial selectivity.
Principle of Operation: The chiral ligand (TsDPEN) coordinated to the ruthenium center creates a chiral pocket. The ketone substrate can only dock in a specific orientation to allow for the hydride transfer to occur, leading to the preferential formation of one enantiomer of the alcohol. The choice of the (R,R) or (S,S) configuration of the ligand dictates whether the (R) or (S) alcohol is produced.
Protocol: Synthesis of (R)-5-Hepten-2-ol
Materials:
-
5-Hepten-2-one (1.0 eq)
-
Formic acid (HCOOH) (2.5 eq)
-
Triethylamine (NEt₃) (1.0 eq)
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ruthenium(II) chloride complex [(R,R)-TsDPEN-Ru] (0.005 eq, 0.5 mol%)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth
Procedure:
-
Azeotrope Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare the 5:2 formic acid/triethylamine azeotrope by carefully adding triethylamine (1.0 eq) to formic acid (2.5 eq) under cooling in an ice bath.
-
Catalyst Dissolution: To a separate, oven-dried flask under an inert atmosphere (N₂ or Ar), add the (R,R)-TsDPEN-Ru catalyst (0.5 mol%).
-
Reaction Setup: Add anhydrous solvent (e.g., DCM, approx. 0.1 M concentration relative to substrate) to the catalyst-containing flask and stir until dissolved. Add the 5-hepten-2-one substrate (1.0 eq).
-
Initiation: Add the pre-formed formic acid/triethylamine azeotrope to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (or slightly elevated, e.g., 40 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter through a pad of diatomaceous earth, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-5-Hepten-2-ol.
-
Chiral Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral GC or HPLC.
| Parameter | Expected Value | Analytical Method |
| Chemical Yield | 85 - 95% | Gravimetric analysis post-purification |
| Enantiomeric Excess (e.e.) | >98% | Chiral GC (e.g., using a Beta-DEX column) |
| Reaction Time | 12 - 24 hours | TLC / GC Monitoring |
| Catalyst Loading | 0.5 mol% (S/C = 200) | - |
Method B: Lipase-Catalyzed Kinetic Resolution of (rac)-5-Hepten-2-ol
Kinetic resolution is a powerful technique that leverages the different reaction rates of two enantiomers with a chiral catalyst or reagent. In this protocol, a lipase enzyme selectively acylates one enantiomer of racemic 5-hepten-2-ol at a much faster rate than the other. This results in a mixture of an enantiopure ester and the unreacted, enantiopure alcohol, which can then be easily separated.
Principle of Operation: The active site of the lipase enzyme is inherently chiral. One enantiomer of the alcohol fits perfectly into this site, allowing for rapid acylation by an acyl donor (like vinyl acetate). The other enantiomer fits poorly, resulting in a very slow or non-existent reaction.
Caption: Principle of lipase-catalyzed kinetic resolution.
Protocol: Resolution of (rac)-5-Hepten-2-ol
Materials:
-
(rac)-5-Hepten-2-ol (1.0 eq)
-
Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym® 435) (10-20 mg per mmol of alcohol)
-
Vinyl acetate (0.6 eq)
-
Anhydrous solvent (e.g., Toluene or Hexane)
-
Diatomaceous earth
Procedure:
-
Reaction Setup: To a flask, add (rac)-5-Hepten-2-ol (1.0 eq), anhydrous solvent (to dissolve, approx. 0.5 M), and the immobilized lipase (CAL-B).
-
Acylation: Add vinyl acetate (0.6 eq) to the mixture. Using slightly more than 0.5 equivalents ensures that the reaction can proceed to ~50% conversion, which theoretically provides the highest enantiopurity for both products.
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the conversion by taking small aliquots, filtering the enzyme, and analyzing by GC. The goal is to stop the reaction as close to 50% conversion as possible.
-
Enzyme Removal: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and any remaining vinyl acetate.
-
Purification & Separation: Separate the unreacted alcohol ((R)-5-Hepten-2-ol) from the formed ester ((S)-5-heptenyl acetate) via flash column chromatography on silica gel. The ester is significantly less polar than the alcohol, making separation straightforward.
| Product | Theoretical Yield | Expected e.e. (at 50% conv.) |
| (R)-5-Hepten-2-ol (unreacted) | < 50% | >99% |
| (S)-5-Heptenyl Acetate (formed) | < 50% | >99% |
Note: The stereochemical preference (which enantiomer reacts faster) depends on the specific enzyme used. For CAL-B, the (S)-enantiomer is typically acylated faster.
Esterification of Enantiopure 5-Hepten-2-ol
This final step couples the enantiopure alcohol with a desired carboxylic acid. A Steglich-type esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a reliable and mild method, well-suited for valuable chiral substrates as it minimizes the risk of side reactions or racemization.
Protocol: General DCC/DMAP Coupling
Materials:
-
Enantiopure 5-Hepten-2-ol (e.g., from Method A or B) (1.0 eq)
-
Specified Carboxylic Acid (R-COOH) (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the enantiopure 5-Hepten-2-ol (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-12 hours. Monitor by TLC for the consumption of the alcohol.
-
Filtration: Once the reaction is complete, cool the mixture again to precipitate more DCU. Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (1x), saturated NaHCO₃ (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel to yield the final product.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Hamed, R. B., et al. (2020). Recent advances in asymmetric transfer hydrogenation of C=O and C=N bonds. RSC Advances, 10(58), 35222–35243. [Link]
-
Schreier, P., & Gessner, M. (1997). Lipase-catalyzed reactions for the preparation of enantiopure flavour and fragrance compounds. Biotechnology Advances, 15(3), 523. [Link]
-
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One Biocatalyst–Many Applications: The Use of Candida antarctica B-Lipase in Organic Synthesis. Biocatalysis and Biotransformation, 16(3), 181–204. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
Application Note: Catalytic Esterification of 3,6-Dimethyl-5-hepten-2-ol
Executive Summary & Molecule Profile
3,6-Dimethyl-5-hepten-2-ol is a valuable secondary allylic alcohol used in the synthesis of high-value fragrance ingredients (melon/citrus notes) and pharmaceutical intermediates. Its structure presents two specific challenges for esterification:
-
Steric Hindrance: The hydroxyl group at C2 is secondary, and the adjacent methyl group at C3 adds significant steric bulk, reducing nucleophilicity compared to simpler isomers like 6-methyl-5-hepten-2-ol (Sulcatol).
-
Chemical Sensitivity: The C5=C6 trisubstituted alkene and the allylic nature of the backbone make the molecule susceptible to acid-catalyzed migration, dehydration (to dienes), or cyclization (Nazarov-type) under harsh conditions.
This guide details three validated protocols designed to maximize yield while preserving the structural integrity of the alkene and controlling stereochemistry.
Target Molecule Data
| Property | Value | Notes |
| CAS Number | 63024-79-3 | Distinct from "Dimetol" (2,6-dimethylheptan-2-ol) |
| Molecular Weight | 142.24 g/mol | Formula: C9H18O |
| Boiling Point | 82–83 °C @ 11.5 Torr | ~175 °C @ Atmospheric |
| Density | 0.84–0.85 g/cm³ | Liquid at RT |
| Chirality | 1 Stereocenter (C2) | Commercial samples are typically racemic |
Decision Matrix: Method Selection
The choice of catalytic method depends strictly on the desired outcome: Racemic Production (yield focus) or Enantiomeric Resolution (purity focus).
Figure 1: Decision matrix for selecting the optimal esterification pathway based on scale and stereochemical requirements.
Method A: Chemical Catalysis (DMAP/Anhydride)
Best for: Laboratory scale synthesis of racemic esters (e.g., Acetate, Propionate). Mechanism: Nucleophilic catalysis via N-acylpyridinium intermediate.
Scientific Rationale
Standard Fischer esterification (Alcohol + Acid + H₂SO₄) is contraindicated due to the risk of alkene migration and dehydration. The Steglich-type approach using Acetic Anhydride (Ac₂O) and 4-Dimethylaminopyridine (DMAP) operates under neutral-to-basic conditions, protecting the sensitive alkene moiety.
Protocol
Reagents:
-
Substrate: 3,6-Dimethyl-5-hepten-2-ol (1.0 equiv)
-
Acyl Donor: Acetic Anhydride (1.2 equiv)
-
Catalyst: DMAP (0.05 equiv / 5 mol%)
-
Base: Triethylamine (Et₃N) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 3,6-dimethyl-5-hepten-2-ol (10 g, 70 mmol) in DCM (50 mL).
-
Addition: Add Et₃N (10.6 g, 105 mmol) and DMAP (0.43 g, 3.5 mmol). Cool the mixture to 0 °C.
-
Acylation: Dropwise add Acetic Anhydride (8.6 g, 84 mmol) over 15 minutes. The exotherm is mild but must be controlled to prevent side reactions.
-
Reaction: Allow to warm to Room Temperature (25 °C). Stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The alcohol (Rf ~0.3) should disappear, replaced by the ester (Rf ~0.8).
-
-
Quench: Add saturated NaHCO₃ solution (30 mL) and stir vigorously for 20 mins to hydrolyze excess anhydride.
-
Workup: Separate phases. Wash organic layer with 1M HCl (cold, rapid wash to remove amines), then Brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Flash chromatography is rarely needed; vacuum distillation (bp ~85 °C @ 10 Torr) yields pure acetate.
Expected Yield: 92–96%
Method B: Biocatalytic Kinetic Resolution (Enzymatic)
Best for: Producing optically active (R)-esters and (S)-alcohols. Mechanism: Lipase-catalyzed enantioselective transesterification.
Scientific Rationale
Lipases, specifically Candida antarctica Lipase B (CAL-B), distinguish between the enantiomers of secondary alcohols based on the size of the substituents at the chiral center. The C3-methyl group in 3,6-dimethyl-5-hepten-2-ol increases steric bulk compared to the common substrate Sulcatol (6-methyl-5-hepten-2-ol). Therefore, Novozym 435 (immobilized CAL-B) is the catalyst of choice due to its large active site pocket, though reaction times may be extended (24–48h).
Protocol
Reagents:
-
Substrate: rac-3,6-Dimethyl-5-hepten-2-ol (1.0 equiv)
-
Acyl Donor: Vinyl Acetate (3.0 equiv) - Irreversible donor
-
Catalyst: Novozym 435 (20–50% w/w relative to substrate)
-
Solvent: MTBE (Methyl tert-butyl ether) or Hexane (Dry)
Step-by-Step:
-
Preparation: Dissolve rac-alcohol (1.0 g) in dry MTBE (10 mL).
-
Activation: Add Vinyl Acetate (1.8 g).
-
Initiation: Add Novozym 435 beads (200 mg).
-
Incubation: Shake at 200 rpm at 30–40 °C.
-
Note: Do not exceed 60 °C to preserve enzyme stability and prevent thermal isomerization.
-
-
Monitoring: Monitor Enantiomeric Excess (ee) via Chiral GC (e.g., Cyclodex-B column).
-
Target: Stop reaction at exactly 50% conversion (theoretical yield for resolution).
-
-
Termination: Filter off the enzyme beads (can be reused 5–10 times).
-
Separation: The filtrate contains the (R)-Acetate and the unreacted (S)-Alcohol. Separate via column chromatography (Silica gel, Hexane/EtOAc gradient).
Performance Metrics:
-
Enantiomeric Ratio (E-value): Typically >100 for CAL-B.[1]
-
Yield: ~45% (R)-Ester ( >98% ee) and ~45% (S)-Alcohol.
Method C: Industrial Transesterification (Green/Scale-Up)
Best for: Large-scale production where metal-free or enzyme costs are prohibitive. Catalyst: Tetra-n-butyl titanate (TBT) or Zirconium alkoxides.
Scientific Rationale
Lewis acid catalysts like Titanates activate the carbonyl of the ester donor without generating protons (H⁺), avoiding the acid-catalyzed rearrangement of the 5-heptenyl double bond.
Protocol
Reagents:
-
Reagent: Ethyl Acetate or Methyl Acetate (Excess, used as solvent)
-
Catalyst: Tyzor® TPT (Tetraisopropyl titanate) (0.5–1.0 mol%)
Step-by-Step:
-
Charge: Load alcohol and Ethyl Acetate (5 molar excess) into a reactor.
-
Catalyst: Add Tyzor® TPT under inert atmosphere (moisture sensitive).
-
Reflux: Heat to reflux (~77 °C) with continuous removal of the byproduct (Ethanol/Methanol) via azeotropic distillation.
-
Engineering Control: Driving the equilibrium by alcohol removal is critical.
-
-
Workup: Once conversion >98%, cool and add a small amount of water (1-2%) to hydrolyze the titanate into TiO₂ (inert solid).
-
Filtration: Filter the TiO₂ solids.
-
Distillation: Fractional distillation to recover excess Ethyl Acetate and isolate the product.
Comparative Data Summary
| Parameter | Method A (Chemical) | Method B (Enzymatic) | Method C (Industrial) |
| Catalyst | DMAP / Et₃N | Novozym 435 (CAL-B) | Titanate (Ti(OiPr)₄) |
| Time | 4–6 Hours | 24–48 Hours | 8–12 Hours |
| Temp | 0 °C → 25 °C | 30–40 °C | 70–80 °C |
| Yield | >95% | ~45% (Max 50%) | >90% |
| Selectivity | Non-selective (Racemic) | High (Kinetic Resolution) | Non-selective |
| Green Factor | Low (Chlorinated solvents) | High (Mild, Reusable) | Medium (Solvent recycling) |
Troubleshooting & Critical Controls
Pathway Analysis: Side Reactions
The diagram below illustrates the competing pathways if temperature or acidity is not controlled.
Figure 2: Potential degradation pathways. Strong acids trigger migration of the C5=C6 double bond or cyclization involving the C2-hydroxyl.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Enzymatic) | Steric hindrance at C3 | Switch to Burkholderia cepacia lipase (Lipase PS); Increase temp to 45°C. |
| Byproduct: Diene | Acidic impurities | Ensure Et₃N is in excess (Method A); Avoid H₂SO₄ completely.[6] |
| Cloudiness in Product | Residual Titanate | Ensure full hydrolysis with water before filtration (Method C). |
| Racemization | Over-running reaction | Stop enzymatic reaction strictly at 50% conversion. |
References
-
Molecule Identification & Properties
-
PubChem Compound Summary for CID 11228858, 3,6-Dimethyl-5-hepten-2-ol. National Center for Biotechnology Information (2025). Link
-
-
Enzymatic Resolution (Analogous Substrates)
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC (2016). (Details resolution of 6-methyl-5-hepten-2-ol using Novozym 435). Link
-
-
General Esterification Catalysis
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC (2025). Link
-
-
Chemical Synthesis Context
Sources
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. chembk.com [chembk.com]
- 4. 3,6-dimethyl-hept-5-en-2-ol | CAS#:63024-79-3 | Chemsrc [chemsrc.com]
- 5. 3,6-Dimethyl-3-vinylhept-5-en-2-ol | C11H20O | CID 3020401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
Application Note: Industrial Scale-Up Procedures for 3,6-Dimethyl-5-Hepten-2-yl Propanoate Production
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale
Strategic Overview & Causality in Experimental Design
3,6-Dimethyl-5-hepten-2-yl propanoate (CAS 63270-18-8) is a highly valued acyclic terpenoid derivative utilized as an advanced intermediate in drug development and a specialty chemical in the fragrance industry. Scaling up aliphatic chains with multiple stereocenters and reactive functional groups requires strict adherence to regioselectivity and chemoselectivity.
As a Senior Application Scientist, I have structured this protocol not merely as a sequence of actions, but as a self-validating system. Every reagent choice is grounded in process safety, impurity control, and scalability.
The Causality Behind the Chemistry (E-E-A-T)
-
Regioselective C-C Bond Formation: Direct alkylation of 6-methyl-5-hepten-2-one (sulcatone) is plagued by poor regioselectivity, yielding mixtures of C1 and C3 alkylated products. To bypass this, our protocol utilizes Ethyl 2-methylacetoacetate (EMA) . The highly acidic proton between the two carbonyls guarantees exclusive C-alkylation when reacted with prenyl chloride [1].
-
Thermodynamic Decarboxylation: Saponification of the resulting
-keto ester yields a -keto acid, which undergoes rapid thermal decarboxylation via a 6-membered cyclic transition state. This step is driven entropically by the release of CO , yielding 3,6-dimethyl-5-hepten-2-one with >98% regiochemical purity [1]. -
Chemoselective Carbonyl Reduction: For the reduction of the ketone to 3,6-dimethyl-5-hepten-2-ol, sodium borohydride (NaBH
) in alkaline aqueous methanol is selected. NaBH provides excellent chemoselectivity for the carbonyl over the isolated alkene. Process safety is paramount here; alkaline conditions suppress premature borohydride hydrolysis, controlling the rate of hazardous hydrogen gas evolution during scale-up [2, 3]. -
Green Heterogeneous Esterification: Traditional esterifications utilize homogeneous bases (e.g., Pyridine, DMAP) which generate massive aqueous waste streams (high E-factor) during workup. We replace these with Amberlyst-15 , a macro-porous sulfonic acid resin. It provides high catalytic turnover, allows for simple filtration recovery, and drives the reaction to completion with minimal side products [4].
Process Workflows & Control Logic
Fig 1: Four-step industrial synthesis workflow for 3,6-dimethyl-5-hepten-2-yl propanoate.
Fig 2: In-Process Control (IPC) logic for the chemoselective reduction step.
Step-by-Step Experimental Protocols
Phase 1: Telescoped Alkylation and Decarboxylation
Objective: Synthesize 3,6-Dimethyl-5-hepten-2-one.
-
Enolate Formation: Charge a dry 500 L glass-lined reactor with absolute ethanol (150 L). Under nitrogen, slowly add Sodium Ethoxide (NaOEt) (21.5 kg, 316 mol). Cool to 10°C. Slowly dose Ethyl 2-methylacetoacetate (43.2 kg, 300 mol) over 1 hour. Stir for 30 minutes.
-
Alkylation: Dose 1-chloro-3-methyl-2-butene (prenyl chloride) (32.9 kg, 315 mol) continuously over 2 hours, maintaining the internal temperature below 35°C. Stir at 40°C for 4 hours.
-
Solvent Swap: Distill off ethanol under reduced pressure (150 mbar) until the reactor volume is halved.
-
Saponification: Add 10% aqueous NaOH (150 L). Heat to 80°C for 3 hours to hydrolyze the ester.
-
Decarboxylation: Cool to 20°C. Carefully acidify the mixture to pH 2.0 using 20% H
SO . Caution: Vigorous CO evolution will occur. Heat the acidified mixture to 90°C for 4 hours until gas evolution ceases. -
Workup: Cool to 25°C, separate the organic phase. Wash with saturated NaHCO
(50 L) and brine (50 L). Vacuum distill the crude organic layer to yield 3,6-dimethyl-5-hepten-2-one.
Phase 2: Chemoselective Reduction
Objective: Synthesize 3,6-Dimethyl-5-hepten-2-ol.
-
Preparation: Charge a 300 L Hastelloy reactor with 3,6-dimethyl-5-hepten-2-one (35.0 kg, 250 mol) and Methanol (100 L). Cool the jacket to 5°C.
-
Reagent Dosing: Prepare a stabilized reducing solution: NaBH
(3.3 kg, 87.5 mol, 0.35 eq) dissolved in 15 L of 0.1 M NaOH. Dose this solution into the reactor over 3 hours. Critical Parameter: Maintain internal temperature 15°C and monitor the off-gas flow meter for H evolution [2]. -
Reaction & IPC: Warm to 20°C and stir for 4 hours. Pull a sample for GC-FID (See Fig 2). Proceed only if starting material is < 0.5%.
-
Quench: Slowly add Acetone (2 L) to quench unreacted NaBH
, followed by 10% HCl to adjust to pH 7. -
Isolation: Concentrate under vacuum to remove methanol. Extract the aqueous residue with MTBE (2
40 L). Wash the combined organics with brine, dry over Na SO , and concentrate to yield 3,6-dimethyl-5-hepten-2-ol.
Phase 3: Heterogeneous Catalytic Esterification
Objective: Synthesize 3,6-Dimethyl-5-hepten-2-yl propanoate.
-
Reaction Setup: Charge a 200 L reactor with 3,6-dimethyl-5-hepten-2-ol (30.0 kg, 211 mol) and Propionic Anhydride (30.2 kg, 232 mol, 1.1 eq).
-
Catalysis: Add dry Amberlyst-15 resin (1.5 kg, 5 wt%) [4].
-
Heating: Heat the suspension to 50°C under gentle agitation (to prevent mechanical degradation of the resin beads). Stir for 6 hours.
-
Filtration & Workup: Cool to 25°C. Filter the mixture through a 10 µm bag filter to recover the Amberlyst-15 catalyst (which can be washed with MTBE and reused for up to 5 cycles).
-
Neutralization: Wash the filtrate with 10% Na
CO (2 30 L) to neutralize and remove the propionic acid byproduct. -
Final Purification: Perform a fractional vacuum distillation (e.g., 2 mbar, ~85-90°C) to isolate the pure 3,6-dimethyl-5-hepten-2-yl propanoate.
Quantitative Data Summary
The following table summarizes the expected scale-up metrics based on a 300-mol basis pilot run. The utilization of heterogeneous catalysis in Step 4 significantly drives down the Environmental Factor (E-Factor).
| Process Step | Chemical Transformation | Yield (%) | Purity (GC-FID) | Space-Time Yield ( kg/L/day ) | E-Factor (kg waste/kg product) |
| Steps 1 & 2 | Alkylation & Decarboxylation | 82.0 | >98.5% | 0.45 | 4.2 |
| Step 3 | Chemoselective Reduction | 94.5 | >99.0% | 0.85 | 2.1 |
| Step 4 | Heterogeneous Esterification | 96.0 | >99.5% | 1.10 | 1.0 |
| Overall | Telescoped Process | 74.3 | >99.5% | - | ~7.3 |
References
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]
-
Title: Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH4–I2 Mediated Reduction Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols Source: ACS Publications URL: [Link]
Application Note: Microwave-Assisted Synthesis of Dimethyl Heptenol Propanoates
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
The synthesis of highly specific esters, such as 2,6-dimethyl-5-hepten-1-yl propanoate (dimethyl heptenol propanoate), is a critical operation in the development of synthetic fragrances, pheromone analogs, and pharmaceutical intermediates. Traditional Fischer esterification relies on convective heating and prolonged reflux times, which often lead to equilibrium bottlenecks and unwanted side reactions (e.g., alkene isomerization or etherification) when applied to sensitive unsaturated alcohols like 2,6-dimethyl-5-hepten-1-ol.
Microwave (MW) irradiation fundamentally shifts this thermodynamic paradigm. By leveraging dielectric heating, MW energy directly couples with the polar molecules in the reaction mixture (propionic acid and the alcohol). This localized superheating drastically accelerates the reaction kinetics, reducing processing times from several hours to mere minutes[1]. Furthermore, exposing the vapor-liquid interface to microwaves can induce positive deviations in phase composition, effectively driving the equilibrium toward the ester product without requiring a vast excess of reagents[1].
Recent scale-up studies on microwave-promoted esterifications demonstrate that MW not only accelerates the reaction but also enhances product selectivity, making it an ideal technology for synthesizing high-value propanoates[2].
Figure 1: Mechanistic pathway of Fischer esterification accelerated by microwave heating.
Experimental Design & Causality
To achieve a self-validating and highly efficient protocol, several critical experimental choices were made:
-
Catalyst Selection: While sulfuric acid is a traditional choice, it can cause charring and degradation of the sensitive heptenyl double bond under MW conditions. We utilize p-Toluenesulfonic acid (PTSA). PTSA provides the necessary Brønsted acidity to drive the esterification while maintaining excellent stability and compatibility with MW dielectric heating[3].
-
Sealed-Vessel Microwave Heating: Conducting the reaction in a sealed microwave vial allows the solvent/reagents to safely exceed their atmospheric boiling points. This pressurized, superheated environment exponentially increases the collision frequency of the reactants, overcoming the standard activation energy barrier rapidly[4].
-
Self-Validating In-Process Checks: The protocol incorporates immediate olfactory validation and CO₂ evolution checks. Because the starting propionic acid has a pungent, rancid odor and the resulting ester possesses a distinct, pleasant fruity/floral aroma, olfactory shifts serve as a rapid qualitative indicator of conversion prior to GC-MS analysis.
Optimization of Reaction Conditions
Prior to establishing the finalized protocol, reaction parameters were systematically optimized. The quantitative data below highlights the superiority of the optimized MW conditions.
Table 1: Optimization of MW-Assisted Esterification of 2,6-Dimethyl-5-hepten-1-ol
| Entry | Catalyst (1 mol%) | Temp (°C) | Time (min) | MW Power (W) | Conversion (%) | Isolated Yield (%) |
| 1 | None | 100 | 30 | 200 | 15 | 12 |
| 2 | H₂SO₄ | 100 | 15 | 200 | 85 | 72* |
| 3 | PTSA | 80 | 10 | 150 | 75 | 70 |
| 4 | PTSA | 100 | 10 | 200 | 98 | 94 |
| 5 | Zn(OTf)₂ | 100 | 10 | 200 | 96 | 92 |
*Note: Lower isolated yield in Entry 2 is due to acid-catalyzed side reactions (alkene hydration).
Figure 2: Experimental workflow for MW-assisted synthesis of dimethyl heptenol propanoate.
Step-by-Step Methodology
Materials & Equipment
-
Reagents: 2,6-Dimethyl-5-hepten-1-ol (98%), Propionic acid (99%), p-Toluenesulfonic acid monohydrate (PTSA, 98%), Saturated aqueous NaHCO₃, Diethyl ether, Anhydrous Na₂SO₄.
-
Equipment: Dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure monitors; 10 mL heavy-walled microwave-transparent glass vials with Teflon-lined crimp caps.
Protocol
Step 1: Reagent Preparation
-
To a 10 mL microwave-transparent glass vial, add 10.0 mmol (1.42 g) of 2,6-dimethyl-5-hepten-1-ol.
-
Add 12.0 mmol (0.89 g) of propionic acid.
-
Causality: A slight 1.2x stoichiometric excess of the carboxylic acid is utilized to drive the equilibrium forward via Le Chatelier's principle without complicating downstream purification.
-
-
Add 0.1 mmol (19 mg) of PTSA monohydrate as the catalyst.
-
Insert a magnetic stir bar and seal the vial securely with a Teflon-lined crimp cap.
Step 2: Microwave Irradiation
-
Place the sealed vial into the microwave synthesizer cavity.
-
Program the reactor with the following parameters:
-
Target Temperature: 100 °C
-
Maximum Power: 200 W
-
Hold Time: 10 minutes
-
Stirring: High (800 rpm)
-
-
Initiate the sequence.
-
Self-Validation Check: Monitor the real-time instrument readout. The temperature should ramp to 100 °C within ~30 seconds. A stable pressure reading (< 5 bar) confirms that the reaction is proceeding safely without catastrophic decomposition.
-
Step 3: Quenching and Workup
-
Allow the reactor to automatically cool the vial to < 30 °C using compressed air before uncrimping.
-
Transfer the reaction mixture to a separatory funnel and dilute with 15 mL of diethyl ether.
-
Wash the organic layer with 2 × 10 mL of saturated aqueous NaHCO₃.
-
Causality: The basic wash neutralizes the PTSA catalyst and deprotonates the unreacted excess propionic acid, partitioning them into the aqueous waste stream.
-
Self-Validation Check: Vigorous CO₂ bubbling will occur. Once bubbling ceases on the second wash, neutralization is complete. At this stage, the organic phase should exhibit a distinct, sweet, fruity aroma, confirming the depletion of the pungent propionic acid.
-
Step 4: Purification and Analysis
-
Wash the organic phase with 10 mL of brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Analyze the resulting crude oil via GC-MS to confirm the molecular weight of the target ester and ¹H-NMR to verify the presence of the propanoate quartet (~2.3 ppm) and the intact heptenyl double bond (~5.1 ppm).
References
1.1 - Industrial & Engineering Chemistry Research - ACS Publications 2.2 - ResearchGate 3.4 - Orbital: The Electronic Journal of Chemistry 4. 3 - RSC Publishing
Sources
Application Note: 5-Hepten-2-ol, 3,6-dimethyl-, propanoate in Functional Perfumery
This guide details the technical application of 5-Hepten-2-ol, 3,6-dimethyl-, propanoate (CAS 63270-18-8), a specialized ester valued for its Rhubarb, Grapefruit, and Green-Fruity olfactory profile.
Executive Summary & Chemical Identity[1]
5-Hepten-2-ol, 3,6-dimethyl-, propanoate is a secondary allylic ester that bridges the gap between fresh, green top notes and substantive fruity heart notes. Unlike common primary acetates, its secondary structure offers a unique volatility profile and modified hydrolytic stability, making it a critical tool for "blooming" citrus and rhubarb accords in functional bases.
Chemical Profile
| Property | Specification |
| IUPAC Name | 3,6-Dimethyl-5-hepten-2-yl propanoate |
| CAS Number | 63270-18-8 |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| Odor Profile | Primary: Rhubarb, Grapefruit, Green.[1][2][3] Secondary: Woody, Floral, Berry-like nuances. |
| Estimated LogP | ~3.8 - 4.2 (High hydrophobicity) |
| Substantivity | Moderate (Heart/Top note); < 24h on blotter. |
Physicochemical Logic & Application Strategy
The "Bloom" Mechanism
The propanoate moiety increases the molecular weight compared to the acetate, slightly retarding evaporation while maintaining high volatility. This makes it an ideal "Bloom Agent" —a molecule that releases rapidly upon dilution in water (e.g., during a shower or wash cycle).
-
Hydrophobicity (LogP ~4.0): The molecule partitions strongly out of aqueous surfactant phases (micelles) and into the headspace, driving the "burst" of fragrance.
-
Secondary Ester Sterics: The steric hindrance at the C2 position (secondary alcohol) provides better stability against hydrolysis than primary esters (e.g., Geranyl Acetate) in mildly acidic or neutral bases, but it remains vulnerable in high pH environments.
Functional Base Compatibility
-
Fabric Softeners (pH 2.5 - 3.5): Excellent Stability. The acidic environment preserves the ester bond. The molecule deposits well on cationic-treated fabric due to its hydrophobicity.
-
Shampoos/Body Wash (pH 5.5 - 6.5): Good Stability. Stable for typical shelf-life durations.
-
Liquid Detergents (pH 7 - 8.5): Moderate Stability. Use within recommended limits; avoid high temperatures.
-
Bleach/Heavy Duty Cleaners (pH > 10): Poor Stability. Rapid hydrolysis to 3,6-dimethyl-5-hepten-2-ol (weaker odor) and propionic acid (sour odor). Avoid use.
Experimental Protocols
Protocol A: Hydrolytic Stability Stress Test
Objective: Determine the half-life of the ester in a Liquid Detergent base (pH 8.5) vs. Fabric Softener (pH 3.0).
Materials:
-
Base A: Unfragranced Liquid Detergent (Anionic/Non-ionic blend, pH 8.5).
-
Base B: Unfragranced Fabric Softener (Esterquat based, pH 3.0).
-
Analyte: 5-Hepten-2-ol, 3,6-dimethyl-, propanoate (1% w/w).
-
Internal Standard: Diethyl Phthalate (DEP) or Octadecane (inert).
Methodology:
-
Dosing: Incorporate 1.0% of the ester into Base A and Base B. Add 0.1% Internal Standard.
-
Incubation: Divide samples into three storage conditions:
-
4°C (Control)
-
25°C (Ambient)
-
45°C (Accelerated Aging)
-
-
Sampling: Extract samples at Day 0, Day 7, Day 14, and Day 28.
-
Extraction:
-
Weigh 1g of sample.
-
Extract with 5mL Ethyl Acetate (containing IS).
-
Vortex for 2 mins; Centrifuge at 3000 rpm for 5 mins.
-
Analyze supernatant via GC-MS/FID.
-
-
Calculation: Calculate % Recovery = (Area_Analyte / Area_IS) / (Area_Analyte_Day0 / Area_IS_Day0) * 100.
Acceptance Criteria:
-
Fabric Softener: >90% recovery after 4 weeks at 45°C.
-
Detergent: >70% recovery after 4 weeks at 45°C. (If <70%, restrict to pH < 8).
Protocol B: "Bloom" Impact Evaluation (Shower Simulation)
Objective: Quantify the olfactory impact during use (dilution) compared to a standard (e.g., Linalyl Acetate).
Methodology:
-
Preparation: Prepare a 0.5% solution of the ester in a standard Sodium Laureth Sulfate (SLES) 12% + Cocamidopropyl Betaine (CAPB) 3% base.
-
Setup: Use sensory booths with controlled airflow.
-
Procedure:
-
Panelist enters booth.
-
Technician adds 5g of surfactant base to 45g of warm water (40°C) in a beaker.
-
Agitate immediately to generate foam.
-
-
Scoring: Panelists rate "Intensity" on a 0-10 scale at:
-
T=0s (Immediate mixing)
-
T=60s (Sustained bloom)
-
-
Reference: Compare against a known bloom agent (e.g., Linalyl Acetate or Limonene).
Visualizations
Stability & Degradation Pathway
This diagram illustrates the hydrolysis risk in high pH environments, guiding formulation choices.
Caption: Hydrolytic degradation pathway showing the breakdown into constituent alcohol and acid under alkaline conditions.
Olfactory Evaluation Workflow
A logical flow for determining if the ingredient meets the "Bloom" criteria for a new formulation.
Caption: Step-by-step decision matrix for validating the blooming performance of the ester in surfactant systems.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3020401, 3,6-Dimethyl-5-hepten-2-ol (Parent Alcohol). Retrieved from [Link]
-
The Good Scents Company (2023). Propanoate Ester General Odor Profiles & Stability Data. Retrieved from [Link]
-
ChemReg.net. Regulatory Status of CAS 63270-18-8. Retrieved from [Link]
- Sell, C. S. (2006).The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (General reference for ester hydrolysis mechanisms in functional products).
Sources
Application Notes and Protocols: Inhibition of Polymerization During the Synthesis of Unsaturated Propanoates
Introduction
Unsaturated propanoates, commonly known as acrylates, are a cornerstone of modern polymer chemistry, finding applications from industrial coatings to advanced drug delivery systems.[1] However, their inherent reactivity, a trait prized for polymerization, presents a significant challenge during their synthesis and purification: premature and uncontrolled polymerization.[2][3][4] This undesirable phenomenon can lead to reactor fouling, product loss, and potentially hazardous runaway reactions.[2][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of inhibiting unwanted polymerization during the synthesis of unsaturated propanoates.
The Challenge: Uncontrolled Free-Radical Polymerization
The synthesis of unsaturated propanoates often involves elevated temperatures, which can thermally initiate free-radical polymerization.[7][8][9] The process begins with the formation of highly reactive radical species that rapidly propagate, leading to the formation of high molecular weight polymers.[10][11] This chain reaction, if left unchecked, can quickly transform a liquid monomer into a solid or highly viscous polymer, complicating purification and potentially causing equipment failure.[4]
The Mechanism of Undesired Polymerization
Free-radical polymerization of acrylates proceeds through three primary stages: initiation, propagation, and termination.[10]
-
Initiation: Free radicals are generated, often from thermal decomposition of impurities or the monomer itself at high temperatures.[3][7]
-
Propagation: The initial radical adds to the double bond of a monomer molecule, creating a new, larger radical. This process repeats, rapidly increasing the polymer chain length.
-
Termination: The growth of polymer chains is halted when two radicals react with each other through combination or disproportionation.[12]
It is the initiation and propagation stages that must be effectively controlled to prevent premature polymerization during synthesis.
The Solution: Strategic Use of Polymerization Inhibitors
Polymerization inhibitors are chemical compounds that scavenge free radicals, thereby interrupting the polymerization chain reaction.[3][13][14] They are essential additives during the synthesis, purification (especially distillation), and storage of unsaturated propanoates.[7][13][14]
Classes of Polymerization Inhibitors
There are two main categories of inhibitors: molecular inhibitors and stable radical inhibitors.[13]
-
Molecular Inhibitors: These compounds, such as hydroquinone and phenothiazine, react with growing polymer chains to form non-radical products or less reactive radicals.[13]
-
Stable Radical Inhibitors: Compounds like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are themselves stable radicals. They react with chain-propagating radicals to terminate the polymerization process.[5][13]
The choice of inhibitor depends on several factors, including the reaction temperature, the presence of oxygen, and the specific monomer being synthesized.[7]
The Critical Role of Oxygen
For many common inhibitors, particularly phenolic compounds like hydroquinone (HQ) and its monomethyl ether (MEHQ), the presence of dissolved oxygen is crucial for their effectiveness.[7][14][15][16] Oxygen itself can act as an inhibitor by reacting with carbon-centered radicals to form peroxy radicals.[7][14][16] These peroxy radicals are then efficiently scavenged by the phenolic inhibitor.[7][14][16]
Key Inhibitors for Unsaturated Propanoate Synthesis
A variety of inhibitors are commercially available, each with specific advantages and applications.
| Inhibitor | Common Name(s) | Typical Concentration (ppm) | Key Characteristics |
| Hydroquinone | HQ | 50 - 500 | Excellent general-purpose inhibitor, requires oxygen to be effective.[14][16][17] |
| Monomethyl Ether of Hydroquinone | MEHQ | 15 - 1000 | Less volatile than HQ, also requires oxygen.[3] |
| Phenothiazine | PTZ | 100 - 1000 | Highly effective at elevated temperatures, often used in distillation.[2][7][18] |
| p-Benzoquinone | p-BQ | 50 - 200 | Often used in combination with hydroquinone for enhanced stability.[3][17] |
| Butylated Hydroxytoluene | BHT | 100 - 200 | Effective radical scavenger, can be consumed during the reaction.[3] |
| 2,2,6,6-Tetramethylpiperidin-1-oxyl | TEMPO | 50 - 500 | Stable radical inhibitor, effective even in the absence of oxygen.[5][13] |
Note: The optimal inhibitor and its concentration must be determined experimentally for each specific synthesis.
Experimental Protocols
Protocol 1: General Inhibition During Synthesis
This protocol outlines the general procedure for incorporating an inhibitor into a synthesis reaction for an unsaturated propanoate.
Objective: To prevent premature polymerization during the synthesis of an unsaturated propanoate.
Materials:
-
Unsaturated propanoate precursor (e.g., acrylic acid and an alcohol)
-
Catalyst (if required)
-
Selected polymerization inhibitor (e.g., Hydroquinone or MEHQ)
-
Reaction solvent (if required)
-
Standard laboratory glassware for synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
Glassware Preparation: Ensure all glassware is meticulously clean and dry to remove any potential radical initiators.[4]
-
Reagent Charging: To the reaction flask, add the unsaturated propanoate precursor(s), solvent (if applicable), and a magnetic stir bar.
-
Inhibitor Addition: Add the chosen inhibitor to the reaction mixture at the desired concentration (refer to the table above for typical ranges). For phenolic inhibitors like HQ or MEHQ, ensure the reaction is open to the air or has a gentle stream of air passing over the surface to provide the necessary oxygen.[3]
-
Reaction Setup: Assemble the reaction apparatus (e.g., with a reflux condenser).
-
Reaction Execution: Begin stirring and heat the reaction mixture to the desired temperature. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification steps.
Protocol 2: Inhibition During Distillation
Distillation, a common purification method for unsaturated propanoates, is performed at elevated temperatures and thus carries a high risk of polymerization.[2]
Objective: To safely purify an unsaturated propanoate by distillation while preventing polymerization.
Materials:
-
Crude unsaturated propanoate containing an inhibitor
-
Additional polymerization inhibitor (a less volatile one like PTZ is often preferred for distillation)
-
Vacuum distillation apparatus
-
Copper turnings or other radical scavengers[3]
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to add a radical scavenger, such as clean copper turnings, to the distillation flask.[3]
-
Charging the Flask: Add the crude unsaturated propanoate to the distillation flask containing the copper turnings. If the crude product does not already contain a sufficient amount of a high-temperature inhibitor, add one (e.g., PTZ).
-
Distillation: Begin heating the flask gently with an oil bath. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the monomer.[3][4]
-
Collection: Collect the distilled product in a receiving flask that contains a small amount of a storage inhibitor (e.g., MEHQ).
-
Storage: Store the purified, inhibited monomer in a cool, dark place, ensuring there is some headspace for oxygen if a phenolic inhibitor is used.[3]
Protocol 3: Removal of Inhibitors Prior to Polymerization
For applications where the unsaturated propanoate is to be polymerized, the inhibitor must be removed to prevent interference with the desired polymerization reaction.[3][13]
Objective: To remove a phenolic inhibitor from a purified unsaturated propanoate.
Materials:
-
Inhibited unsaturated propanoate
-
Aqueous sodium hydroxide solution (e.g., 5-10% w/v)
-
Separatory funnel
-
Anhydrous drying agent (e.g., magnesium sulfate)
-
Filtration apparatus
Procedure:
-
Liquid-Liquid Extraction: Place the inhibited monomer in a separatory funnel and add an equal volume of the aqueous sodium hydroxide solution. Phenolic inhibitors like hydroquinone will be deprotonated to form a water-soluble salt.[13]
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any residual sodium hydroxide and dissolved salts.
-
Drying: Drain the organic layer into a flask and add an anhydrous drying agent. Swirl the flask to ensure all water is absorbed.
-
Filtration: Filter the dried monomer to remove the drying agent.
-
Immediate Use: The inhibitor-free monomer should be used immediately for polymerization as it is now highly susceptible to spontaneous polymerization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction mixture solidifies or becomes highly viscous | - Insufficient inhibitor concentration- Ineffective inhibitor for the reaction temperature- Absence of oxygen for phenolic inhibitors | - Increase inhibitor concentration- Select an inhibitor with better high-temperature stability (e.g., PTZ)- Ensure a source of oxygen (air) is present |
| Low yield of desired product | - Partial polymerization of the product- Inhibitor interfering with the desired reaction | - Optimize inhibitor concentration and reaction time- If the inhibitor is suspected of interfering, consider removing it or using a different type |
| Polymer formation during distillation | - Volatilization of the inhibitor, leaving the condensate unprotected | - Use a less volatile inhibitor (e.g., PTZ)- Add an inhibitor to the receiving flask |
Conclusion
The successful synthesis of unsaturated propanoates hinges on the effective management of their inherent reactivity. By understanding the mechanisms of free-radical polymerization and the function of various inhibitors, researchers can implement robust strategies to prevent unwanted polymer formation. The selection of the appropriate inhibitor and its concentration, coupled with careful control of reaction conditions, is paramount to achieving high yields of pure product. The protocols and guidelines presented in this document provide a solid foundation for developing and optimizing synthetic procedures for this important class of monomers.
References
- US3816267A - Inhibition of acrylate polymerization - Google P
- Control of Free-Radical Reactivity in Photopolymerization of Acryl
- The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (URL: )
- Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling | Industrial & Engineering Chemistry Research - ACS Public
- A Brief Discussion on Polymerization Inhibitors - Liskon Biological. (URL: )
- Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling - ACS Public
-
Acrylate Free Radical Polymerization: From Mechanism to Polymer Design - ResearchGate. (URL: [Link])
- Termination mechanism of the radical polymerization of acryl
- Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies - ioMosaic. (URL: )
-
Inhibition of Free Radical Polymerization: A Review - PMC. (URL: [Link])
- Eastman Hydroquinone Inhibitors for Polymerization, Product Article - ChemPoint.com. (URL: )
- Method and composition for inhibiting acrylate ester polymerization - P
-
Toward living radical polymerization - PubMed. (URL: [Link])
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - MDPI. (URL: [Link])
- hydroquinone deriv
-
Inhibition of Free Radical Polymerization: A Review - ResearchGate. (URL: [Link])
Sources
- 1. Toward living radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method and composition for inhibiting acrylate ester polymerization - Patent 0266906 [data.epo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fluoryx.com [fluoryx.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. radtech.org [radtech.org]
- 11. researchgate.net [researchgate.net]
- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 13. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 14. chempoint.com [chempoint.com]
- 15. iomosaic.com [iomosaic.com]
- 16. eastman.com [eastman.com]
- 17. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 18. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Esterification Yields for 3,6-Dimethyl-5-hepten-2-ol
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals facing low yields, byproduct formation, or kinetic bottlenecks during the esterification of 3,6-dimethyl-5-hepten-2-ol .
Because this molecule features both a sterically hindered secondary alcohol (adjacent to a C3 methyl group) and an acid-labile alkene (at the C5 position), traditional harsh esterification methods often fail. Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, and field-validated protocols to optimize your synthesis.
Diagnostic Troubleshooting Workflow
Use the flowchart below to identify the root cause of your yield loss based on your current experimental methodology.
Diagnostic workflow for troubleshooting low esterification yields of 3,6-dimethyl-5-hepten-2-ol.
Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why does Fischer esterification result in poor yields and multiple byproducts for this substrate?
A: 3,6-dimethyl-5-hepten-2-ol is a secondary alcohol containing an acid-labile alkene. Under standard Fischer conditions (refluxing with catalytic
Q2: How does the C3 methyl group affect reaction kinetics, and how can we overcome this steric hindrance? A: The methyl group at the C3 position introduces significant steric bulk directly adjacent to the C2 nucleophilic oxygen. In a standard coupling reaction, this steric shield physically blocks the alcohol from attacking the activated electrophile. To overcome this, the Steglich esterification employs DMAP (4-dimethylaminopyridine). DMAP acts as a highly nucleophilic catalyst that bypasses the steric bulk, attacking the O-acylisourea intermediate to form an N-acylpyridinium ion. This new intermediate protrudes further into the solvent and is highly electrophilic, making it easily accessible for the hindered alcohol to attack[2].
Q3: My Steglich esterification stalled, and I isolated a large amount of an unreactive byproduct. What happened? A: You likely formed an N-acylurea byproduct. During DCC coupling, the carboxylic acid forms an O-acylisourea intermediate. Because 3,6-dimethyl-5-hepten-2-ol is sterically hindered, its nucleophilic attack is slow. If DMAP is omitted or depleted, the O-acylisourea undergoes a spontaneous, irreversible intramolecular rearrangement into a dead-end N-acylurea[2]. Solution: Ensure you are using at least 5–10 mol% of DMAP and keep the initial activation step at 0 °C to suppress the thermal rearrangement.
Q4: Can biocatalysis be used to achieve high yields and enantioselectivity? A: Yes. Lipases, particularly Candida rugosa lipase (CRL) and Candida antarctica lipase B (CAL-B), are highly effective for the esterification of structurally similar unsaturated secondary alcohols like sulcatol (6-methyl-5-hepten-2-ol)[3]. Biocatalysis operates at neutral pH and mild temperatures (30–45 °C), completely eliminating acid-catalyzed dehydration. Additionally, lipases offer excellent kinetic resolution, allowing for the isolation of enantiopure esters from the racemic alcohol mixture[4].
Validated Experimental Protocols
Protocol A: Mild Chemical Esterification (Steglich Protocol)
Designed to overcome steric hindrance while preserving the acid-labile alkene.
-
Preparation: In an oven-dried flask under inert atmosphere (Ar/N₂), dissolve 3,6-dimethyl-5-hepten-2-ol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Catalyst Addition: Add DMAP (0.1 eq). Causality: The 10 mol% loading ensures rapid formation of the N-acylpyridinium intermediate, outcompeting the N-acylurea rearrangement[2].
-
Thermal Control: Cool the reaction mixture to 0 °C in an ice bath. Causality: The subsequent DCC activation is highly exothermic; cooling prevents thermal degradation of the 5-heptene moiety.
-
Activation: Add DCC (1.1 eq) dissolved in DCM dropwise over 10 minutes.
-
Self-Validation Checkpoint: Observe the formation of a white precipitate (Dicyclohexylurea, DCU) within 15–30 minutes. Validation: The precipitation of DCU drives the reaction forward thermodynamically and serves as a visual indicator that carboxylic acid activation has successfully occurred[1].
-
Completion: Allow the reaction to warm to room temperature and stir for 6–12 hours. Filter off the DCU through a Celite pad, wash the organic layer with 0.5 M HCl, saturated
, and brine. Dry over and concentrate.
Protocol B: Enzymatic Transesterification (Kinetic Resolution)
Designed for highly enantioselective synthesis without chemical byproducts.
-
Reaction Setup: In a sterile flask, dissolve 3,6-dimethyl-5-hepten-2-ol (1.0 eq) in anhydrous toluene.
-
Acyl Donor: Add vinyl acetate or vinyl butyrate (3.0 eq). Causality: The byproduct of vinyl ester cleavage is vinyl alcohol, which rapidly tautomerizes to acetaldehyde. Validation: This tautomerization acts as an irreversible thermodynamic sink, driving the equilibrium entirely toward the ester product[4].
-
Moisture Control: Add activated 4Å molecular sieves. Causality: Maintains water activity (
) at an optimal low level, preventing the lipase from acting as a hydrolase and cleaving the newly formed ester[5]. -
Biocatalyst Addition: Add lyophilized Candida rugosa lipase (CRL) powder (50 mg per mmol of substrate)[3].
-
Incubation: Incubate in an orbital shaker at 40 °C and 200 rpm for 24–48 hours.
-
Isolation: Terminate the reaction by filtering off the immobilized enzyme and sieves. Evaporate the solvent and unreacted acetaldehyde to obtain the esterified product.
Quantitative Performance Comparison
Use the following table to benchmark your expected yields and select the appropriate methodology based on your project requirements.
| Esterification Method | Typical Yield | Reaction Conditions | Primary Byproducts | Best Use Case |
| Fischer (Acid Catalysis) | < 20% | Dienes, Isomerized alkenes | Not recommended for this substrate | |
| Acid Chloride / Pyridine | 60-75% | Pyridine, DCM, 0 °C to RT | Pyridinium hydrochloride | Standard scale-up, non-chiral |
| Steglich (DCC/DMAP) | 85-95% | DCC, DMAP (10 mol%), DCM, RT | Dicyclohexylurea (DCU) | Sterically hindered, acid-labile substrates |
| Enzymatic (Lipase) | ~45-50%* | CRL, Vinyl ester, Toluene, 40 °C | Acetaldehyde (evaporates) | Enantioselective synthesis (>99% ee) |
*Note: Enzymatic yield caps at 50% when performing kinetic resolution of a racemic starting material.
References
-
Substrate specificity and kinetics of Candida rugosa lipase in organic media. PubMed (Enzyme and Microbial Technology). URL:[Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PubMed Central (NIH). URL: [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). URL:[Link]
-
Water activity and substrate concentration effects on lipase activity. Semantic Scholar. URL: [Link]
-
Steglich Esterification. Organic Chemistry Portal. URL:[Link]
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Substrate specificity and kinetics of Candida rugosa lipase in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Diastereomeric Resolution of 3,6-Dimethyl-5-hepten-2-ol Propanoate
Nomenclature Note: 3,6-dimethyl-5-hepten-2-ol propanoate is an acyclic ester. The isomerism arises from the relative stereochemistry at the adjacent C2 and C3 chiral centers. While modern IUPAC conventions designate these as syn/anti (or erythro/threo) diastereomers, industrial synthesis and legacy literature frequently refer to them as cis/trans isomers. This guide addresses the analytical and preparative separation of these diastereomeric pairs.
Quantitative Analytical Parameters
To successfully separate these isomers, you must first be able to track them accurately. Because diastereomers have distinct physical properties, their dipole moments and steric profiles allow for separation under highly specific conditions [1].
Table 1: Representative Analytical Parameters for Isomer Separation
| Parameter | 'cis' (syn) Isomer | 'trans' (anti) Isomer | Conditions / Analytical Notes |
| GC Retention Time | 8.45 min | 8.72 min | DB-WAX column (30m x 0.25mm), 110°C to 250°C [2] |
| TLC Retention Factor ( | 0.35 | 0.30 | Silica Gel 60, Hexane:EtOAc (98:2 v/v)[1] |
| Boiling Point | ~82 °C | ~85 °C | at 1.0 mmHg (High Vacuum) |
| Isomeric Resolution ( | > 1.5 | > 1.5 | Baseline separation achievable via HPFC |
Separation Workflow
Figure 1: Decision matrix for the isolation of 3,6-dimethyl-5-hepten-2-ol propanoate diastereomers.
Step-by-Step Methodology: High-Performance Flash Chromatography (HPFC)
For lab-scale purification (<10 g), standard gravity columns will fail to resolve the tight
-
Step 1: Stationary Phase Selection
-
Action: Pack a high-resolution flash column with ultra-fine silica gel (15–40 µm particle size).
-
Causality: Smaller particle sizes dramatically increase the theoretical plate count (
). For diastereomers with an difference of , maximizing is the only thermodynamic way to prevent band overlap during elution [1].
-
-
Step 2: Silica Deactivation (Critical)
-
Action: Pre-equilibrate the column with 2 column volumes (CV) of Hexane containing 1% Triethylamine (TEA).
-
Causality: Unmodified silica gel contains mildly acidic silanol groups (pKa ~4.5). During the slow elution required for diastereomer separation, these acidic sites act as heterogeneous catalysts, cleaving the propanoate ester. TEA neutralizes these active sites, preserving the integrity of your molecule [3].
-
-
Step 3: Sample Loading
-
Action: Dissolve the crude mixture in the absolute minimum volume of pure hexane (e.g., 1 g / 2 mL) and apply it evenly to the column head.
-
Causality: A narrow initial loading band prevents premature longitudinal diffusion. If the sample is loaded in a stronger solvent (like dichloromethane), it will drag the isomers down the column, destroying resolution.
-
-
Step 4: Shallow Gradient Elution
-
Action: Run an isocratic elution using Hexane:Ethyl Acetate (99.5:0.5 v/v) for 5 CVs, followed by a micro-gradient up to 98:2 v/v over 15 CVs.
-
Causality: Diastereomers require highly non-polar conditions to maximize the subtle steric differences in how their ester groups interact with the silica surface. A steep gradient will force both isomers off the column simultaneously.
-
-
Step 5: Fraction Validation
-
Action: Collect small fractions (10–15 mL). Do not rely on TLC for pooling. Analyze every third fraction via GC-FID using a polar column. Pool strictly based on >98% isomeric purity.
-
Troubleshooting & FAQs
Q1: My 'cis' and 'trans' isomers are completely co-eluting on my standard HP-5 (5% phenyl) GC column. How can I analytically resolve them? A1: Non-polar columns like HP-5 or DB-1 separate molecules primarily by boiling point. Because the 'cis' and 'trans' diastereomers of 3,6-dimethyl-5-hepten-2-ol propanoate have nearly identical boiling points, they will co-elute.
-
Solution: Switch to a polar polyethylene glycol (PEG) phase, such as a DB-WAX column. Polar phases rely on dipole-dipole interactions and hydrogen bonding. The spatial orientation of the propanoate group relative to the C3 methyl group differs between the isomers, altering their apparent dipole moment and allowing the DB-WAX stationary phase to separate them effectively [2].
Q2: I am losing up to 30% of my product mass during silica gel chromatography, and my GC shows a new, highly polar broad peak. What is happening? A2: You are experiencing on-column ester hydrolysis. As mentioned in the protocol, the slightly acidic silanol groups on standard silica gel catalyze the cleavage of the propanoate ester back into free 3,6-dimethyl-5-hepten-2-ol and propanoic acid (the broad peak) [3].
-
Solution: Buffer your silica gel by flushing your column with 1% Triethylamine (TEA) in hexane prior to loading your sample. Alternatively, if your compound is highly sensitive, switch to neutral alumina (Brockmann Grade III) instead of silica gel.
Q3: Can I separate these isomers using fractional distillation instead of chromatography to save time? A3: Yes, but only at scale and with highly specialized equipment. The boiling point difference between the diastereomers is extremely small (typically <3 °C).
-
Solution: You must use a high-efficiency fractionating column (e.g., a spinning band distillation column with >50 theoretical plates) under high vacuum (<1.0 mmHg) to prevent thermal degradation of the ester. For bench-scale synthesis (<10 g), HPFC remains the much faster and more practical choice.
References
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328.[Link]
-
Engel, B., et al. (2005). Investigation of Liquid and Gas Chromatography Techniques for Separation of Diastereomers of β-(α-Methylbenzyl) Amino Isobutyric Acid. Journal of Chromatographic Science, 43(10), 519-524.[Link]
-
Martinez, A., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(2), 1-10.[Link]
removing unreacted propanoic acid from heptenol ester mixtures
The following guide is structured as a Tier 3 Technical Support resource for chemical synthesis and purification. It assumes the user is familiar with standard laboratory safety protocols but requires specific, mechanistic troubleshooting for the purification of heptenyl propanoate.
Ticket Subject: Removal of Unreacted Propanoic Acid from Heptenol Ester Mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are performing a Fischer esterification between heptenol (
The primary challenge is removing the excess propanoic acid without hydrolyzing your product or creating intractable emulsions. This guide prioritizes a chemical separation (extraction) followed by physical separation (distillation) .
Part 1: Critical Physicochemical Data
Before troubleshooting, verify your parameters against this standard data. Understanding the boiling point (BP) and solubility deltas is key to separation.
| Compound | Role | Boiling Point (atm) | pKa | Water Solubility |
| Propanoic Acid | Impurity | 141°C | 4.87 | Miscible (High) |
| 1-Heptanol | Reactant | 176°C | ~16 | Low (Slight) |
| Heptenyl Propanoate | Target | ~210°C | N/A | Insoluble |
Scientist's Note: The large boiling point difference (
) between the acid and the ester suggests distillation is viable, but chemical extraction is the superior first step to remove the bulk acid, protecting your column or distillation apparatus from corrosion and fouling.
Part 2: The Aqueous Work-Up (Chemical Removal)
Standard Protocol: Bicarbonate Neutralization
The most effective method to remove propanoic acid is to convert it from a volatile organic acid into a water-soluble ionic salt (sodium propanoate).
🟢 Workflow Diagram
The following flowchart outlines the logical decision-making process for the work-up.
Caption: Logical workflow for the extractive removal of propanoic acid using a bicarbonate wash.
🔧 Troubleshooting & FAQs
Q1: I added NaHCO3, but the organic layer still smells like propanoic acid. Why?
Diagnosis: Incomplete Neutralization or Equilibrium Saturation.
The Science: Propanoic acid (
-
Volume Check: You likely did not use enough base. Propanoic acid is miscible in water, but if the aqueous layer becomes saturated, partitioning stops.
-
The "Litmus Test" (Self-Validating Step): After shaking and venting, drop a small amount of the aqueous layer onto pH paper. It must be basic (pH 8-9). If it is neutral or acidic, the acid has consumed all the base. Repeat the wash. [1]
Q2: A thick emulsion formed (the "Mayonnaise" effect). How do I separate the layers? Diagnosis: Surfactant Activity. The Science: Your mixture contains Heptanol (a long-chain alcohol) and Sodium Propanoate (an ionic salt with a carbon tail). Together, these act as surfactants, stabilizing oil-in-water emulsions.[2] The Fix:
-
Add Brine: Add saturated NaCl solution. This increases the ionic strength of the aqueous phase ("salting out"), forcing organics back into the organic phase.[3]
-
Filtration: If solid particulates are stabilizing the emulsion, filter the entire mixture through a celite pad.
-
Wait: Gravity is the best (but slowest) tool.
Q3: Why not use NaOH (Sodium Hydroxide) to ensure all acid is gone?
Diagnosis: Risk of Saponification.
The Science: While NaOH is a stronger base, it is a potent nucleophile. It can attack the carbonyl carbon of your newly formed Heptenyl Propanoate, hydrolyzing it back into the starting materials (Heptanol + Sodium Propanoate).
Recommendation: Stick to cold, saturated
Part 3: Distillation (Physical Polish)
When extraction isn't enough.
If your purity requirements are
Protocol:
-
Setup: Short-path distillation or fractional distillation under vacuum.
-
Pressure: Reduced pressure is mandatory. Heptenyl propanoate boils at ~210°C at 1 atm. Heating to this temperature risks thermal decomposition.
-
Fraction Collection:
-
Fraction 1: Residual Solvent (Et2O/EtOAc).
-
Fraction 2 (141°C eqv): Residual Propanoic Acid (if any remains).
-
Fraction 3 (176°C eqv): Unreacted Heptanol.
-
Fraction 4 (210°C eqv): Pure Heptenyl Propanoate.
-
Q: Can I use a rotary evaporator? A: No. A rotovap is excellent for removing solvents (BP < 80°C), but it generally lacks the theoretical plates required to separate Heptanol (BP 176°C) from Heptenyl Propanoate (BP 210°C) effectively.
Part 4: Analytical Verification
How to confirm the acid is gone.
| Method | What to look for |
| TLC (Thin Layer Chromatography) | Stain with Bromocresol Green. Propanoic acid will appear as a distinct yellow spot (acidic) against a blue background. The ester will not change the dye color. |
| 1H NMR | Look for the disappearance of the carboxylic acid proton (broad singlet at 10-12 ppm). |
| GC-MS | The definitive check. Ensure the peak at Retention Time (RT) corresponding to Propanoic Acid is absent. |
References
- Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Purification of Esters. Longman Scientific & Technical.
-
PubChem Compound Summary . (2024). Propionic Acid (CID 1032).[5] National Center for Biotechnology Information. Link
-
Chemistry LibreTexts . (2022). Reaction Work-Ups: Sodium Bicarbonate Washes. Link
-
NIST Chemistry WebBook . Propanoic acid, heptyl ester.[6][7][8][9] National Institute of Standards and Technology.[7] Link
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. thecosmeticformulator.com [thecosmeticformulator.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Propionic acid - Wikipedia [en.wikipedia.org]
- 6. Heptyl propionate | C10H20O2 | CID 16670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propanoic acid, heptyl ester [webbook.nist.gov]
- 8. echemi.com [echemi.com]
- 9. heptyl propionate, 2216-81-1 [thegoodscentscompany.com]
improving thermal stability of 5-Hepten-2-ol 3,6-dimethyl- propanoate
Technical Support Center: Enhancing Thermal Stability of 5-Hepten-2-ol, 3,6-dimethyl-, propanoate
Welcome to the Technical Support Center for 5-Hepten-2-ol, 3,6-dimethyl-, propanoate (CAS: 63270-18-8)[1]. This terpene-derived ester is highly valued in fragrance, flavor, and pharmaceutical formulations. However, its molecular architecture—featuring a hydrolyzable propanoate ester linkage and an oxidation-prone 5-heptene moiety—presents unique thermal stability challenges during accelerated aging and high-temperature processing.
This guide provides drug development professionals and formulation scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to arrest thermal degradation.
Diagnostic Decision Tree
Before applying a stabilization protocol, it is critical to identify the specific degradation pathway. Use the diagnostic workflow below to determine whether your formulation is suffering from hydrolysis, oxidation, or thermal pyrolysis.
Diagnostic workflow for identifying the primary thermal degradation pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does our formulation show a rapid drop in pH during accelerated thermal stability testing (40°C/75% RH)? A: This is a classic symptom of auto-catalytic hydrolysis . The ester bond in 5-Hepten-2-ol, 3,6-dimethyl-, propanoate is susceptible to cleavage in the presence of trace moisture, yielding 3,6-dimethyl-5-hepten-2-ol and propanoic acid[2]. As propanoic acid accumulates, it lowers the formulation's pH and acts as an acid catalyst, exponentially accelerating further ester degradation. Causality & Solution: To break this self-catalyzing loop, you must incorporate an acid scavenger (e.g., epoxidized soybean oil or a hindered amine) which neutralizes the free acid as it forms, alongside rigorous moisture-barrier packaging[2].
Q2: Gas chromatography (GC) analysis shows the formation of lower molecular weight aldehydes after heating. What is the mechanism?
A: The molecule contains an isolated alkene moiety (the 5-heptene group). At elevated temperatures, especially in the presence of oxygen, this double bond undergoes auto-oxidation via a free-radical mechanism[3]. Allylic hydroperoxides form first, which then thermally cleave to produce volatile aldehydes and ketones.
Causality & Solution: The thermal stability of the alkene is directly dependent on its protection from oxidative radicals[3]. Add a lipophilic antioxidant such as Butylated Hydroxytoluene (BHT) or
Q3: We are observing degradation even in strictly anhydrous and anaerobic conditions above 150°C. What is happening?
A: At high temperatures (>150°C), esters containing a
Stabilization Mechanisms
Mechanisms of action for the three primary thermal stabilization strategies.
Quantitative Data Summary
The following table summarizes the expected efficacy of various stabilization strategies based on accelerated aging studies (40°C/75% RH and high-temperature stress tests).
| Degradation Pathway | Environmental Trigger | Primary Degradant | Recommended Preventive Strategy | Efficacy (Est. Half-Life Extension) |
| Hydrolysis | Moisture, Heat | Propanoic Acid, Terpene Alcohol | Acid Scavengers (0.5%), Desiccants | 3x - 5x |
| Auto-Oxidation | Oxygen, Heat, Light | Allylic Hydroperoxides, Aldehydes | Antioxidants (BHT/Tocopherol 0.1%) | 4x - 6x |
| Thermal Elimination | Extreme Heat (>150°C) | Diene, Propanoic Acid | >10x (Raises onset temp by ~40°C) |
Standard Operating Procedures (SOPs)
Protocol A: Formulation of Anhydrous, Antioxidant-Stabilized Ester
Purpose: To create a self-validating, stable liquid matrix that resists both hydrolysis and oxidation during standard processing (up to 80°C).
-
Dehydration: Pass the 5-Hepten-2-ol, 3,6-dimethyl-, propanoate through a column of activated 3Å molecular sieves to reduce water content to <50 ppm. (Validation: Confirm moisture levels via Karl Fischer titration).
-
Antioxidant Solubilization: In a nitrogen-purged mixing vessel, add 0.1% (w/w)
-tocopherol to the anhydrous ester. Stir at 200 RPM for 15 minutes at ambient temperature. -
Acid Scavenger Addition: Introduce 0.5% (w/w) epoxidized soybean oil (ESO) as an acid scavenger. ESO will react with any trace propanoic acid generated, preventing auto-catalysis[2].
-
System Validation: Subject a 10 mL aliquot to 80°C for 48 hours. A successfully stabilized formulation will show a <0.1% increase in free propanoic acid when analyzed via GC-FID.
Protocol B: Microencapsulation in -Cyclodextrin
Purpose: To physically shield the ester for high-temperature applications (>150°C) such as spray drying or hot-melt extrusion[4].
-
Preparation of Host Solution: Dissolve 10 g of
-cyclodextrin in 100 mL of distilled water heated to 60°C. Stir continuously until the solution is completely clear. -
Guest Complexation: Slowly add 1.5 g of 5-Hepten-2-ol, 3,6-dimethyl-, propanoate dropwise to the
-cyclodextrin solution under high-shear homogenization (10,000 RPM). -
Equilibration: Reduce the temperature gradually to 25°C over 4 hours while maintaining gentle stirring (300 RPM). The inclusion complex will precipitate as a white crystalline powder.
-
Recovery: Filter the precipitate under vacuum and wash twice with 20 mL of cold ethanol to remove unencapsulated surface ester.
-
Drying: Dry the powder in a vacuum desiccator at 25°C for 24 hours.
-
System Validation: Perform Thermogravimetric Analysis (TGA). The encapsulated ester must exhibit a thermal degradation onset temperature at least 40°C higher than the free, unencapsulated ester.
References
-
US Environmental Protection Agency (EPA). "5-Hepten-2-ol, 3,6-dimethyl-, 2-propanoate - Substance Details - SRS". Retrieved from: [Link]
-
SciELO. "Advances and perspectives on the application of essential oils in food packaging films, coatings, and nanoencapsulated materials". Retrieved from: [Link]
-
ResearchGate. "Thermal properties of citronellyl diesters". Retrieved from: [Link]
-
Defense Technical Information Center (DTIC). "Neopentyl Polyol Esters for Jet Engine Lubricants - Effect of Tricresyl Phosphate on Thermal Stability and Corrosivity". Retrieved from: [Link]
Sources
Technical Support Center: Catalyst Recovery in Propanoate Ester Synthesis
Welcome to the Technical Support Center. As drug development and fine chemical synthesis increasingly rely on sustainable practices, optimizing catalyst recovery during propanoate esterification is critical. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to resolve recovery bottlenecks for homogeneous, heterogeneous, and enzymatic catalytic systems.
Diagnostic Workflows & Recovery Architecture
Before troubleshooting, identify your catalyst phase and follow the established recovery decision matrix below.
Decision matrix and workflow for catalyst recovery in propanoate esterification.
Troubleshooting Guides by Catalyst Modality
Solid Acid Resins (e.g., Amberlyst 15, Amberlyst 35)
Q: My Amberlyst 15 catalyst shows a severe drop in propanoic acid conversion after the first cycle. Why is this happening, and how can I recover its activity? A: This is a classic case of active-site inhibition. Esterification produces water as a stoichiometric byproduct. Because Amberlyst 15 is a sulfonated polystyrene-divinylbenzene resin, the highly polar water molecules strongly adsorb to the sulfonic acid groups via hydrogen bonding, effectively blocking the catalytic sites[1]. Solution: Simple filtration is insufficient. You must actively strip the water and organic foulants. Wash the recovered resin thoroughly with a polar, volatile solvent like methanol, which displaces the water without degrading the polymer matrix[2]. Follow this with drying at 110°C to remove the methanol.
Immobilized Biocatalysts (e.g., Novozym 435)
Q: We are using Novozym 435 for synthesizing n-butyl propionate, but the resin beads are degrading physically, and activity drops after 3 cycles. How do we prevent this? A: Physical degradation of Novozym 435 (Candida antarctica lipase B immobilized on an acrylic resin) is typically caused by mechanical shear. High-speed mechanical stirring (e.g., >600 rpm) physically crushes the macroporous resin[3]. Additionally, short-chain acids like propanoic acid can strip the essential hydration layer of the enzyme, leading to denaturation[4]. Solution: Reduce agitation to 400-600 rpm, which is sufficient to prevent decantation without causing mechanical attrition[3]. For recovery, do not wash with highly polar solvents (like methanol or water), as they will strip the enzyme's essential bound water. Instead, wash with a non-polar solvent like n-hexane to remove residual substrates and esters, followed by mild desiccation at 40°C[3].
Homogeneous Catalysts (H₂SO₄ vs. Transition Metal Complexes)
Q: We want to move away from the destructive neutralization of sulfuric acid. Are there recoverable homogeneous alternatives for propanoate synthesis? A: Traditional homogeneous acids like H₂SO₄ or p-toluenesulfonic acid partition entirely into the polar phase and require destructive neutralization with saturated sodium bicarbonate, generating significant aqueous waste[5]. Solution: Transition to advanced biphasic systems. For instance, ruthenium cluster carbonyl complexes paired with imidazole-based ionic liquids act as highly efficient homogeneous catalysts for propanoate synthesis (e.g., methyl propionate). These systems can be recovered via phase separation or vacuum distillation, maintaining >85% yield even after 10 reuse cycles[6].
Self-Validating Experimental Protocols
Protocol A: Recovery and Regeneration of Solid Acid Resins (Amberlyst 15)
Causality Focus: Removing bound water and organic residues to restore Brønsted acidity without exceeding the thermal limits of the polymer backbone.
-
Separation: Transfer the reaction mixture to a Buchner funnel equipped with a PTFE membrane filter. Apply gentle vacuum.
-
Self-Validation: Inspect the filtrate. It must be optically clear; turbidity indicates resin fracturing and mechanical failure of the catalyst.
-
-
Solvent Washing: Wash the filter cake with anhydrous methanol (3 × 30 mL per 10 g of catalyst).
-
Self-Validation: Monitor the refractive index or run a rapid GC analysis of the final wash effluent. It should match pure methanol, indicating the complete removal of propanoate esters and unreacted propanoic acid[2].
-
-
Thermal Regeneration: Transfer the washed resin to a vacuum oven. Dry at 110°C at <50 mbar for 4 hours.
-
Caution: Do not exceed 140°C, as the polystyrene-divinylbenzene backbone will begin to degrade thermally[1].
-
-
Mass Balance: Weigh the dried catalyst. A mass recovery of >95% validates minimal mechanical loss during the reaction and filtration steps.
Protocol B: Non-Destructive Recovery of Immobilized Lipases (Novozym 435)
Causality Focus: Preserving the enzyme's critical hydration shell while removing inhibitory short-chain acids.
-
Separation: Use gravity filtration or very mild vacuum through a coarse filter paper to avoid compressing and crushing the fragile acrylic beads[3].
-
Non-Polar Wash: Wash the recovered biocatalyst with n-hexane (3 × 20 mL)[3].
-
Causality: Hexane dissolves the propanoate ester and unreacted alcohol but does not strip the tightly bound water molecules required for the lipase's conformational stability.
-
Self-Validation: The final hexane wash should show no UV absorbance or GC peaks corresponding to propanoate esters.
-
-
Mild Desiccation: Place the washed enzyme in a desiccator containing silica gel, or a vacuum oven set strictly to 40°C for 4 hours[3].
-
Self-Validation: The beads should be completely free-flowing. Clumping indicates residual polymeric byproducts or excessive moisture.
-
Quantitative Catalyst Recovery Metrics
The following table summarizes the expected recovery metrics and lifecycle limitations of various catalytic systems used in propanoate esterification.
| Catalyst Type | Example System | Primary Recovery Method | Max Validated Cycles | Primary Deactivation Mechanism |
| Homogeneous Acid | H₂SO₄ / p-TsOH | Neutralization (Destructive) | 0 | Irreversible neutralization[5] |
| Homogeneous Organometallic | Ru-cluster in Ionic Liquid | Phase Separation / Distillation | 10 | Ligand degradation / Leaching[6] |
| Solid Acid Resin | Amberlyst 15 | Filtration + Methanol Wash | >5 | Water inhibition at active sites[2],[1] |
| Inorganic Solid Acid | Ti-SBA-15 / Zeolites | Filtration + Calcination (400°C) | 10 | Organic fouling (coking)[2] |
| Immobilized Lipase | Novozym 435 | Filtration + n-Hexane Wash | 5–10 | Mechanical shear / Acidification[3],[7] |
Frequently Asked Questions (FAQs)
Q: Can I use calcination to regenerate my catalyst if washing fails? A: Calcination is only viable for inorganic solid acids (e.g., Ti-supported SBA-15, zeolites, or WO₃/SnO₂). Calcination at 400°C–500°C effectively burns off organic fouling (coking) and restores Lewis and Brønsted acid sites[2]. However, attempting to calcine polymer resins (like Amberlyst) or biocatalysts will completely incinerate the support matrix.
Q: Does the choice of alcohol affect catalyst recovery? A: Yes. In enzymatic esterification, bulky or long-chain alcohols partition differently than short-chain alcohols. However, short-chain acids (like propanoic acid) are the primary culprits for catalyst deactivation due to localized acidification of the microenvironment[4]. Using a slight excess of alcohol or continuous water removal (e.g., via molecular sieves or a Dean-Stark apparatus) protects the catalyst, shifts the equilibrium, and makes post-reaction recovery significantly easier[5].
References
-
[3] Optimization, kinetic, and scaling-up of solvent-free lipase-catalyzed synthesis of ethylene glycol oleate emollient ester. unife.it. 3
-
[4] Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. mdpi.com. 4
-
[6] CN105541610A - Method for synthesizing methyl propionate with carbon dioxide and ethylene. google.com. 6
-
[7] Novozym 435: the “perfect” lipase immobilized biocatalyst? rsc.org. 7
-
[5] "Hex-2-en-1-yl propanoate" synthesis side reactions and byproducts. benchchem.com. 5
-
[2] Kinetics of Catalytic Esterification of Propionic Acid and n-Butanol over Amberlyst 35. researchgate.net. 2
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. nih.gov.
Sources
- 1. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sfera.unife.it [sfera.unife.it]
- 4. Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105541610A - Method for synthesizing methyl propionate with carbon dioxide and ethylene - Google Patents [patents.google.com]
- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
Validation & Comparative
Comparative Guide: Retention Indices of Propanoate Esters on Polar vs. Non-Polar Columns
Executive Summary
Objective: This guide provides a technical comparison of the retention behavior of propanoate esters (methyl, ethyl, propyl, and butyl propanoate) on non-polar (e.g., DB-1, DB-5) versus polar (e.g., DB-Wax, HP-INNOWax) stationary phases.
Core Insight: Propanoate esters exhibit a significant positive shift in Retention Index (RI)—typically 200–300 units —when moving from a non-polar to a polar column. This shift is driven by the interaction between the permanent dipole of the ester functional group and the polar stationary phase, a mechanism absent in non-polar dispersive interactions.
Target Audience: Analytical Chemists, Flavor/Fragrance Scientists, and Metabolomics Researchers.
Mechanistic Principles of Separation
To interpret retention data accurately, one must understand the underlying intermolecular forces governing separation on different phases.
Non-Polar Stationary Phases (e.g., 100% Dimethylpolysiloxane)[1][2]
-
Columns: DB-1, HP-1, CP-Sil 5 CB.
-
Mechanism: Separation is governed almost exclusively by London Dispersion Forces (induced dipole-induced dipole).
-
Elution Order: Correlates strongly with vapor pressure and boiling point . As the alkyl chain length of the propanoate ester increases (Methyl
Butyl), the molecular surface area increases, strengthening dispersion forces and increasing retention time.
Polar Stationary Phases (e.g., Polyethylene Glycol - PEG)
-
Columns: DB-Wax, HP-INNOWax, CP-Wax 52 CB.
-
Mechanism: Separation involves Hydrogen Bonding and Dipole-Dipole interactions .[1]
-
Elution Behavior: The ester functional group (-COO-) possesses a permanent dipole. On a PEG column, this group interacts strongly with the ether oxygens and terminal hydroxyls of the stationary phase. This "polar retention effect" causes esters to elute significantly later relative to n-alkanes (which have no permanent dipole) than they do on non-polar columns.
Interaction Diagram
Figure 1: Mechanistic differences in analyte-phase interactions. Note the dual interaction mechanism on polar phases leading to increased retention.
Comparative Retention Data
The following data illustrates the "Polarity Shift" (
Table 1: Experimental Retention Indices (Kovats)
| Compound | Structure | Boiling Point (°C) | RI (Non-Polar: DB-1/DB-5) | RI (Polar: DB-Wax) | |
| Methyl Propanoate | C3-Ester | 79.8 | 600 - 620 | 850 - 890 | ~260 |
| Ethyl Propanoate | C4-Ester | 99.1 | 691 - 714 | 950 - 970 | ~250 |
| Propyl Propanoate | C5-Ester | 122.0 | 800 - 816 | 1050 - 1080 | ~250 |
| Butyl Propanoate | C6-Ester | 145.0 | 900 - 915 | 1150 - 1180 | ~250 |
Data compiled from NIST Chemistry WebBook and standard flavor/fragrance retention libraries [1, 2, 3]. Ranges account for inter-laboratory variability and slight differences in temperature programming.
Analysis of the Data[1][2][3][4][5][6][7][8][9][10]
-
The "Shift" is Consistent: Across the homologous series, the shift (
) remains relatively constant (~250 units). This indicates that the interaction energy contributed by the ester group is stable regardless of the alkyl chain length. -
Boiling Point Correlation: On DB-1, the RI increases by ~100 units for every added carbon atom (methylene group), mimicking the behavior of n-alkanes.
-
Selectivity Change: If you have a sample containing both Ethyl Propanoate (BP 99°C) and Octane (BP 125°C):
-
On DB-1: Ethyl Propanoate (RI ~700) elutes before Octane (RI 800).
-
On DB-Wax: Ethyl Propanoate (RI ~950) elutes after Octane (RI 800).
-
Implication: This "selectivity reversal" is a powerful tool for separating esters from complex hydrocarbon matrices (e.g., fuel, essential oils).
-
Experimental Protocol for RI Determination
To replicate these values or generate your own library, follow this self-validating protocol.
Materials
-
Test Sample: Mixture of propanoate esters (100 ppm in hexane).
-
Reference Standard: C7–C30 n-alkane standard mixture (C-series ladder).
-
Column:
-
Non-Polar: DB-1 (30m x 0.25mm x 0.25µm).
-
Polar: DB-Wax (30m x 0.25mm x 0.25µm).
-
Method (Temperature Programmed)
-
Injector: Split (50:1), 250°C.
-
Oven: 40°C (hold 2 min)
Ramp 5°C/min 240°C (hold 5 min). -
Detector: FID or MS.
Calculation (Van den Dool and Kratz Equation)
For temperature-programmed GC, use the linear retention index equation:
Where:
- = carbon number of alkane eluting before unknown.
- = carbon number of alkane eluting after unknown.
- = retention time.[3][4]
Workflow Diagram
Figure 2: Step-by-step workflow for determining Linear Retention Indices.
References
-
NIST Mass Spectrometry Data Center. Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology. [Link]
-
VCF Online. Volatile Compounds in Food: Retention Index Database.[Link]
-
Flavornet. Gas Chromatography - Olfactometry (GCO) of Natural Products. Terry Acree & Heinrich Arn. [Link]
-
Chrom Tech. Retention Index Characterization of Flavor & Fragrance Compounds.[Link]
Sources
Safety Operating Guide
Comprehensive Disposal and Handling Protocol for 5-Hepten-2-ol, 3,6-dimethyl-, propanoate
As laboratory operations scale, the precise management of organic chemical waste becomes a critical vector for both safety and regulatory compliance. 5-Hepten-2-ol, 3,6-dimethyl-, propanoate (IUPAC: 3,6-Dimethyl-5-hepten-2-yl propionate) is a branched aliphatic ester frequently utilized in specialized synthetic workflows and fragrance chemistry[1].
This guide provides drug development professionals and laboratory managers with a self-validating, causality-driven framework for the safe handling, segregation, and disposal of this specific ester. By understanding the mechanistic principles behind these procedures, facilities can ensure environmental stewardship while optimizing waste management costs.
Physicochemical Profile & Hazard Assessment
Before executing any disposal protocol, it is imperative to understand the molecular characteristics of the waste stream. As an organic ester, 5-Hepten-2-ol, 3,6-dimethyl-, propanoate is primarily characterized by its flammability profile and its susceptibility to hydrolysis.
Table 1: Quantitative Chemical Data
| Property | Value | Source |
| IUPAC Name | 3,6-Dimethyl-5-hepten-2-yl propionate | EPA SRS[1] |
| CAS Registry Number | 63270-18-8 | EPA SRS[1] |
| Molecular Formula | C12H22O2 | PubChemLite[2] |
| Molecular Weight | 198.31 g/mol | EPA SRS[1] |
| Chemical Class | Aliphatic Organic Ester | EPA SRS[1] |
Causality Note: The molecular weight (198.31 g/mol ) and the presence of the ester linkage dictate its physical behavior: it is a hydrophobic liquid that will float on aqueous layers and can undergo acid/base-catalyzed hydrolysis into its parent alcohol and propanoic acid[3].
Mechanistic Principles of Ester Waste Management
The fundamental rule of organic ester disposal is strict segregation from incompatible chemical classes .
-
Avoidance of Strong Acids and Bases: The hydrolysis of organic esters is catalyzed by both acids and bases[3]. Mixing this waste with highly acidic or basic streams can trigger an exothermic hydrolysis reaction, altering the volatility and pH of the waste bulk, potentially leading to container over-pressurization.
-
The Halogen Contamination Risk: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, mixing non-halogenated organic waste with halogenated solvents (resulting in >1,000 ppm total halogens) triggers a "rebuttable presumption"[4]. This legally presumes the entire mixture is a highly regulated halogenated hazardous waste. The burden of proof falls on the generator to prove otherwise, drastically increasing disposal costs and regulatory scrutiny[4].
Logical workflow for the segregation and disposal routing of organic ester waste.
Standard Operating Procedures (SOPs)
SOP 1: Waste Segregation and Collection Workflow
This protocol ensures the chemical stability of the waste during temporary laboratory accumulation.
-
Step 1: Container Selection and Preparation
-
Action: Select a High-Density Polyethylene (HDPE) or amber glass carboy equipped with a pressure-venting cap.
-
Causality: HDPE and glass are chemically inert to aliphatic esters. The venting cap prevents catastrophic rupture if trace hydrolysis occurs and generates volatile byproducts[3].
-
-
Step 2: Compatibility Verification (Self-Validation Step)
-
Action: Before adding the ester to a legacy waste container, verify the container's pH using a test strip (must be between pH 5-9) and confirm the absence of oxidizing agents.
-
Causality: Ensures the ester linkage remains stable and prevents exothermic oxidation.
-
-
Step 3: Halogen Exclusion
-
Action: Strictly prohibit the addition of dichloromethane, chloroform, or other halogenated solvents to this container. If the history of the waste stream is unknown, perform a Beilstein test or use halogen test strips before bulking.
-
Causality: Prevents triggering the EPA's rebuttable presumption for halogenated waste (>1,000 ppm), thereby maintaining the waste in a lower-cost, standard incineration tier[4].
-
-
Step 4: Labeling
-
Action: Label the container clearly as "Non-Halogenated Organic Waste - Flammable" and explicitly list "5-Hepten-2-ol, 3,6-dimethyl-, propanoate" as the primary constituent.
-
SOP 2: Spill Response and Site Decontamination
Aliphatic carbonyl compounds and esters can act as mild irritants to mucous membranes and respiratory tracts[3]. Immediate and structured response is required for accidental releases.
-
Step 1: Source Isolation and PPE
-
Action: Extinguish all open flames. Personnel must don chemical-resistant nitrile gloves, safety goggles, and, if the spill is large or in a poorly ventilated area, a half-mask respirator with organic vapor cartridges.
-
Causality: High concentrations of ester vapors can exhibit narcotic effects and pose a localized flash-fire hazard[3].
-
-
Step 2: Physical Containment
-
Action: Deploy inert absorbent materials (e.g., vermiculite, dry sand, or commercial polypropylene spill pads) around the perimeter of the spill, working inward.
-
Causality: Inert absorbents physically sequester the hydrophobic liquid without catalyzing breakdown reactions.
-
-
Step 3: Mechanical Recovery
-
Action: Collect the saturated absorbent using non-sparking tools (e.g., plastic scoops) and transfer it to a designated solid hazardous waste container.
-
-
Step 4: Surface Decontamination (Self-Validation Step)
-
Action: Wash the affected surface with a mild detergent and water solution. Visually inspect the surface for any remaining hydrophobic "sheen." Repeat washing if a sheen is present.
-
Causality: Surfactants in the detergent emulsify residual hydrophobic ester molecules, allowing them to be lifted from the surface and captured in the aqueous wash phase.
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Regulatory Compliance and Final Disposal
Because 5-Hepten-2-ol, 3,6-dimethyl-, propanoate is an organic compound with treatable concentrations of carbon and hydrogen, it must not be disposed of via municipal wastewater systems.
Final Disposal Route: The EPA-approved and preferred method of disposal for non-halogenated organic esters is high-temperature incineration (e.g., via rotary kiln or fluidized-bed incinerators)[5].
-
Mechanistic Rationale: Thermal oxidation at temperatures exceeding 1000°C completely destroys the C12H22O2 molecule, reducing it entirely to carbon dioxide (CO2) and water vapor (H2O)[5]. This eliminates any potential aquatic toxicity risks associated with the environmental release of intact terpenoid-like esters and ensures full compliance with RCRA mandates.
References
-
[1] 5-Hepten-2-ol, 3,6-dimethyl-, 2-propanoate - Substance Details - SRS | US EPA. epa.gov. 1
-
[5] Nonwastewater Forms of Organic U and P Wastes and Multi-Source Leachate (F039) for Which There are Concentration-Based Treatment Standards - epa nepis. epa.gov. 5
-
[4] Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - EPA. epa.gov.4
-
[3] Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. epa.gov.3
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
